Levophacetoperane hydrochloride
描述
属性
CAS 编号 |
23257-56-9 |
|---|---|
分子式 |
C14H20ClNO2 |
分子量 |
269.77 g/mol |
IUPAC 名称 |
[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11(16)17-14(12-7-3-2-4-8-12)13-9-5-6-10-15-13;/h2-4,7-8,13-15H,5-6,9-10H2,1H3;1H/t13-,14-;/m1./s1 |
InChI 键 |
LDPSCUMJCVDWCB-DTPOWOMPSA-N |
手性 SMILES |
CC(=O)O[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl |
规范 SMILES |
CC(=O)OC(C1CCCCN1)C2=CC=CC=C2.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Levophacetoperane hydrochloride; Levophacetoperan HCl; RP 8228; RP-8228; RP8228; |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Levophacetoperane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levophacetoperane, the (R,R)-enantiomer of phacetoperane and a reverse ester of methylphenidate, is a psychostimulant with antidepressant and anorectic properties.[1][2] Its core mechanism of action is the competitive inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[3][4] This inhibition leads to an increase in the synaptic concentrations of dopamine and norepinephrine, resulting in enhanced dopaminergic and noradrenergic neurotransmission. This dual-action profile is central to its stimulant and therapeutic effects.
Core Mechanism of Action
Levophacetoperane hydrochloride exerts its pharmacological effects by acting as a competitive reuptake inhibitor at presynaptic dopamine and norepinephrine transporters.
-
Dopamine Transporter (DAT) Inhibition: By binding to DAT, levophacetoperane blocks the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to a higher concentration of dopamine available to stimulate postsynaptic dopamine receptors. The primary site of this action is in dopamine-rich brain regions such as the corpus striatum and cortex.[3][4]
-
Norepinephrine Transporter (NET) Inhibition: Similarly, levophacetoperane binds to NET, preventing the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synapse, enhancing its signaling at postsynaptic adrenergic receptors. This action is prominent in brain regions like the hypothalamus and cortex.[3][4]
The competitive nature of this inhibition indicates that levophacetoperane directly competes with the endogenous neurotransmitters (dopamine and norepinephrine) for the binding site on their respective transporters.[3][4]
Quantitative Data Summary
As previously noted, specific, publicly available quantitative data on the binding affinity (Ki) or functional potency (IC50) of this compound at DAT and NET is currently lacking. The tables below are structured to accommodate such data once it becomes available and serve as a template for the presentation of key pharmacological parameters.
Table 1: Monoamine Transporter Binding Affinity
| Transporter | Ligand | Ki (nM) | Assay Type | Source |
| Dopamine Transporter (DAT) | Levophacetoperane HCl | Data not available | Radioligand Binding | - |
| Norepinephrine Transporter (NET) | Levophacetoperane HCl | Data not available | Radioligand Binding | - |
| Serotonin Transporter (SERT) | Levophacetoperane HCl | Data not available | Radioligand Binding | - |
Table 2: Monoamine Transporter Uptake Inhibition
| Transporter | Ligand | IC50 (nM) | Assay Type | Source |
| Dopamine Transporter (DAT) | Levophacetoperane HCl | Data not available | Synaptosomal Uptake | - |
| Norepinephrine Transporter (NET) | Levophacetoperane HCl | Data not available | Synaptosomal Uptake | - |
| Serotonin Transporter (SERT) | Levophacetoperane HCl | Data not available | Synaptosomal Uptake | - |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to determine the quantitative pharmacological profile of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
-
Objective: To quantify the affinity of this compound for DAT and NET.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human dopamine or norepinephrine transporter, or from specific brain regions (e.g., striatum for DAT, cerebral cortex for NET) of laboratory animals.
-
Assay Conditions: A specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow for binding equilibrium to be reached.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Uptake Assays
These assays measure the functional inhibition of neurotransmitter reuptake into presynaptic terminals.
-
Objective: To determine the potency (IC50) of this compound in inhibiting dopamine and norepinephrine uptake.
-
Methodology:
-
Synaptosome Preparation: Synaptosomes (resealed presynaptic nerve terminals) are isolated from specific brain regions (e.g., rat striatum for dopamine uptake, hypothalamus for norepinephrine uptake) by differential centrifugation of brain homogenates.
-
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of this compound.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).
-
Incubation: The mixture is incubated for a short period at a physiological temperature (e.g., 37°C) to allow for neurotransmitter uptake.
-
Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The amount of radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter (IC50) is calculated.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of Levophacetoperane.
Experimental Workflow Diagram
Caption: Workflow for characterizing a monoamine reuptake inhibitor.
References
- 1. collaborativedrug.com [collaborativedrug.com]
- 2. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Pharmacology of Levophacetoperane Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levophacetoperane hydrochloride, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that acts as a competitive inhibitor of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake. Structurally, it is the reverse ester of methylphenidate. Historically used as an antidepressant and anorectic, Levophacetoperane is now being investigated as a potentially safer and more potent alternative to traditional stimulants for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacodynamics, and available clinical insights. While quantitative data on binding affinities, pharmacokinetics, and clinical trial outcomes are not fully available in publicly accessible literature, this guide synthesizes the existing knowledge to support further research and development.
Introduction
Levophacetoperane (also known under the developmental code NLS-3) is a central nervous system (CNS) stimulant developed by Rhône-Poulenc in the 1950s.[1] It was previously marketed as Lidepran® for the treatment of obesity and depression.[2][3] Its chemical structure as the reverse ester of methylphenidate distinguishes its pharmacological profile from other catecholaminergic agents like amphetamine.[2][3] Recent research has renewed interest in Levophacetoperane for ADHD, suggesting a favorable benefit/risk balance compared to other stimulants.[2][3]
Mechanism of Action & Pharmacodynamics
This compound's primary mechanism of action is the competitive inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.
The stimulant effects of Levophacetoperane are attributed to its action on these key catecholamine systems.[2][3] It has been shown to inhibit norepinephrine uptake in the rat hypothalamus and cortex, and dopamine uptake in the corpus striatum and cortex.[5]
Signaling Pathway
The proposed mechanism involves the blockade of presynaptic transporters, preventing the reuptake of released neurotransmitters. This leads to prolonged signaling at postsynaptic receptors.
Binding Profile
A complete binding profile assay has been conducted for Levophacetoperane (NLS-3), which confirmed its potential benefit with a higher benefit/risk ratio compared to other stimulants.[2][3] However, the specific quantitative data from these assays, such as Ki or IC50 values for DAT and NET, are not available in the public domain literature reviewed for this document.
Table 1: Monoamine Transporter Binding Affinity
| Transporter | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
|---|---|---|---|---|---|---|
| Dopamine Transporter (DAT) | Levophacetoperane | N/A | Radioligand Binding | Data Not Available | Data Not Available | [2][3] |
| Norepinephrine Transporter (NET) | Levophacetoperane | N/A | Radioligand Binding | Data Not Available | Data Not Available | [2][3] |
| Serotonin Transporter (SERT) | Levophacetoperane | N/A | Radioligand Binding | Data Not Available | Data Not Available | [2][3] |
Note: Specific quantitative binding affinity data for this compound were not available in the reviewed literature. The table structure is provided for future data insertion.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in humans, such as absorption, distribution, metabolism, excretion, half-life, and bioavailability, have been assessed but the quantitative results are not publicly available.
Table 2: Human Pharmacokinetic Parameters
| Parameter | Value | Unit | Route of Administration | Subject Population | Reference |
|---|---|---|---|---|---|
| Tmax (Time to Peak Concentration) | Data Not Available | hours | Oral | N/A | N/A |
| Cmax (Peak Plasma Concentration) | Data Not Available | ng/mL | Oral | N/A | N/A |
| AUC (Area Under the Curve) | Data Not Available | ng·h/mL | Oral | N/A | N/A |
| t1/2 (Elimination Half-Life) | Data Not Available | hours | Oral | N/A | N/A |
| Bioavailability | Data Not Available | % | Oral | N/A | N/A |
Note: Specific quantitative pharmacokinetic data for this compound in humans were not available in the reviewed literature. The table is structured for future data population.
Clinical Studies
Table 3: Summary of Clinical Trial Data for ADHD
| Study Identifier | Phase | N (Treated/Placebo) | Population | Primary Endpoint | Key Findings | Adverse Events | Reference |
|---|---|---|---|---|---|---|---|
| N/A | N/A | N/A | Children & Adolescents with ADHD | N/A | Generally well-tolerated with fewer side effects than comparators. | Data Not Available | [2][3] |
Note: Specific quantitative data from controlled clinical trials of Levophacetoperane for ADHD were not available in the reviewed literature. The table reflects the qualitative information found.
Experimental Protocols
In Vitro Neurotransmitter Uptake Assay
The following protocol is a representative methodology for assessing the inhibition of dopamine and norepinephrine uptake by this compound, based on standard techniques in the field.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96-well microplates and allowed to form a confluent monolayer.
-
Pre-incubation: The cell medium is replaced with a buffer solution containing various concentrations of this compound or a vehicle control. The plates are pre-incubated for a specified time.
-
Uptake Initiation: A solution containing a fixed concentration of radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine) is added to each well to initiate the uptake reaction.
-
Incubation: The plates are incubated at 37°C for a short period (e.g., 10 minutes) to allow for transporter-mediated uptake.
-
Uptake Termination: The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine (B1205290) for NET). Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition at each concentration of Levophacetoperane is calculated, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a promising psychostimulant with a well-defined mechanism of action as a dual norepinephrine and dopamine reuptake inhibitor. Its historical clinical use suggests a good tolerability profile. However, a comprehensive understanding of its pharmacology is hampered by the lack of publicly available quantitative data on its binding affinities, pharmacokinetic profile, and the results of modern, well-controlled clinical trials. Further research and the publication of this key data are essential to fully characterize the therapeutic potential of Levophacetoperane for the treatment of ADHD and other CNS disorders.
References
Levophacetoperane Hydrochloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levophacetoperane, with the chemical name [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate (B1210297), is a psychostimulant compound that has garnered interest for its potential therapeutic applications. As the levorotatory enantiomer of phacetoperane, it acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. This technical guide provides an in-depth overview of the synthesis and chemical properties of its hydrochloride salt, Levophacetoperane hydrochloride. The information is curated to be a valuable resource for professionals engaged in chemical research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Levophacetoperane and its hydrochloride salt is presented below. These properties are crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Levophacetoperane (Free Base) | ||
| IUPAC Name | [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate | [1] |
| CAS Number | 24558-01-8 | [1] |
| Molecular Formula | C₁₄H₁₉NO₂ | [1] |
| Molecular Weight | 233.31 g/mol | [1] |
| This compound | ||
| Chemical Name | 2-Piperidinemethanol, α-phenyl-, acetate (ester), hydrochloride | |
| CAS Number | 23257-56-9 | |
| Molecular Formula | C₁₄H₂₀ClNO₂ | |
| Molecular Weight | 269.77 g/mol | |
| Melting Point | 229-230 °C | |
| Appearance | White crystalline powder |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the creation of a racemic intermediate, followed by chiral resolution to isolate the desired enantiomer, and finally, esterification and salt formation. The original synthesis was developed by Rhône-Poulenc and is detailed in U.S. Patent 2,928,835.[1][2] A general overview of a plausible synthetic route is described below.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for Levophacetoperane HCl.
Experimental Protocols
Step 1: Synthesis of Racemic threo-α-Phenyl-2-piperidinemethanol
A common route to the racemic precursor involves the reaction of 2-benzoylpyridine (B47108) with a reducing agent, such as sodium borohydride, followed by catalytic hydrogenation to reduce the pyridine (B92270) ring to a piperidine (B6355638) ring. The stereochemistry of the reduction often yields a mixture of threo and erythro isomers, which require separation.
Step 2: Chiral Resolution of threo-α-Phenyl-2-piperidinemethanol
The resolution of the racemic threo-α-phenyl-2-piperidinemethanol is a critical step to isolate the desired (R,R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (-)-dibenzoyltartaric acid, as mentioned in patent literature.[2]
-
Protocol for Diastereomeric Salt Formation:
-
Dissolve the racemic threo-α-phenyl-2-piperidinemethanol in a suitable solvent, such as propanol.[2]
-
Add a solution of (-)-dibenzoyltartaric acid in the same solvent.[2]
-
Allow the mixture to stand, which leads to the precipitation of the less soluble diastereomeric salt, the dibenzoyltartrate of the (R,R)-enantiomer.[2]
-
The precipitated salt is isolated by filtration.
-
To liberate the free base, the diastereomeric salt is treated with a base, such as sodium hydroxide, and the (R,R)-threo-α-phenyl-2-piperidinemethanol is extracted with an organic solvent.
-
Step 3: Acetylation of (R,R)-threo-α-Phenyl-2-piperidinemethanol
The isolated (R,R)-enantiomer of the alcohol is then acetylated to form Levophacetoperane.
-
Protocol for Acetylation:
-
The (R,R)-threo-α-phenyl-2-piperidinemethanol is dissolved in an appropriate solvent.
-
An acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, is added to the solution, often in the presence of a base to neutralize the acidic byproduct.
-
The reaction mixture is stirred until the reaction is complete.
-
The crude Levophacetoperane is then purified, for example, by chromatography or recrystallization.
-
Step 4: Formation of this compound
The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility.
-
Protocol for Hydrochloride Salt Formation:
-
The purified Levophacetoperane free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.
-
A solution of hydrogen chloride in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring.
-
The this compound precipitates as a white solid.
-
The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition
Levophacetoperane exerts its psychostimulant effects by acting as a reuptake inhibitor for two key neurotransmitters in the central nervous system: dopamine (DA) and norepinephrine (NE).
Signaling Pathway
Caption: Mechanism of action of Levophacetoperane.
By binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuron, Levophacetoperane prevents the reuptake of these neurotransmitters from the synaptic cleft. This leads to an increased concentration and prolonged presence of dopamine and norepinephrine in the synapse, enhancing their signaling to the postsynaptic neuron. This enhanced dopaminergic and noradrenergic activity is believed to be the basis for its stimulant and potential antidepressant effects.
Analytical Methods
The quality control and analysis of this compound are essential to ensure its purity, identity, and stability. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. While a specific validated monograph may not be publicly available, a general Reverse-Phase HPLC (RP-HPLC) method can be developed and validated.
Proposed RP-HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution mode. |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a suitable wavelength (to be determined by UV scan, likely in the range of 210-260 nm due to the phenyl group). |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Method Validation Workflow
A comprehensive validation of the HPLC method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.
Caption: Workflow for HPLC method validation.
Conclusion
This technical guide provides a detailed overview of the synthesis and chemical properties of this compound, tailored for a scientific audience. The synthetic pathway, centered around the chiral resolution of a key intermediate, and the mechanism of action, involving the inhibition of dopamine and norepinephrine reuptake, are fundamental to understanding this compound. The outlined analytical approach provides a framework for the quality control and further investigation of this promising psychostimulant. This compilation of information aims to support the ongoing research and development efforts in the field of medicinal chemistry and pharmacology.
References
- 1. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - Konofal - Current Medicinal Chemistry [journals.eco-vector.com]
- 2. US20150038533A1 - Phacetoperane for the treatment of attention-deficit hyperactivity disorder - Google Patents [patents.google.com]
The Re-emergence of a Psychostimulant: A Technical Guide to Levophacetoperane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant first developed in the 1950s by Rhône-Poulenc. Initially explored for indications such as depression and anorexia, it has garnered renewed interest as a potential therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD). Structurally, it is a reverse ester of methylphenidate, and its primary mechanism of action involves the competitive inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This technical guide provides a comprehensive overview of the discovery, history, pharmacology, and synthesis of Levophacetoperane, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction and Historical Context
Levophacetoperane, also known as Lidépran or Phacétoperane, was synthesized in the 1950s by the French pharmaceutical company Rhône-Poulenc.[1] It was initially investigated for its potential as an antidepressant and anorectic agent.[1] As the levorotatory stereoisomer of phacetoperane, specifically the (R,R)-enantiomer, its pharmacological profile was later revisited, leading to investigations into its efficacy as a psychostimulant for conditions such as narcolepsy and, more recently, ADHD.[1]
Pharmacodynamics: Mechanism of Action
Levophacetoperane exerts its psychostimulant effects by acting as a competitive inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET). By binding to these transporters, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased extracellular concentrations of these key neurotransmitters. This enhanced dopaminergic and noradrenergic signaling in brain regions associated with attention, motivation, and executive function is believed to be the basis for its therapeutic effects in ADHD.
Signaling Pathway
The increased availability of dopamine and norepinephrine in the synapse leads to enhanced activation of their respective postsynaptic receptors, modulating downstream signaling cascades involved in neuronal excitability and plasticity.
Quantitative Pharmacological Data
While a complete binding profile for Levophacetoperane (NLS-3) has been established, specific quantitative data from publicly available literature is limited. The following tables summarize the available information and provide a template for future data compilation.
Table 1: In Vitro Binding Affinities and Uptake Inhibition
| Target | Parameter | Value | Species | Source |
| Dopamine Transporter (DAT) | K_i | Data not available | Human/Rat | |
| Norepinephrine Transporter (NET) | K_i | Data not available | Human/Rat | |
| Dopamine Transporter (DAT) | IC_50 (Uptake Inhibition) | Data not available | Human/Rat | |
| Norepinephrine Transporter (NET) | IC_50 (Uptake Inhibition) | Data not available | Human/Rat |
Table 2: Preclinical Pharmacokinetic Parameters
| Species | Dose & Route | C_max | T_max | AUC | t_1/2 | Source |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: Clinical Efficacy in ADHD (Hypothetical Data Structure)
| Study ID | Treatment Group | n | Primary Outcome Measure | Baseline (Mean ± SD) | End of Study (Mean ± SD) | p-value vs. Placebo | Source |
| NLS-3-ADHD-001 | Levophacetoperane | ADHD-RS-IV Total Score | |||||
| Placebo | ADHD-RS-IV Total Score |
Experimental Protocols
Detailed experimental protocols for the key studies on Levophacetoperane are not extensively published. However, based on standard methodologies for psychostimulant research, the following sections outline the likely experimental designs.
Radioligand Binding Assay
Objective: To determine the binding affinity (K_i) of Levophacetoperane for the dopamine and norepinephrine transporters.
Workflow:
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing human dopamine or norepinephrine transporters are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Assay: The membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET) at a concentration near its K_d value.
-
Competition: Increasing concentrations of unlabeled Levophacetoperane are added to displace the radioligand from the transporters.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC_50 value (the concentration of Levophacetoperane that inhibits 50% of the specific binding of the radioligand). The K_i value is then calculated using the Cheng-Prusoff equation.
Locomotor Activity in Rodents
Objective: To assess the psychostimulant effects of Levophacetoperane by measuring changes in spontaneous locomotor activity in rats.
Workflow:
Methodology:
-
Animals: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Apparatus: An open-field arena (e.g., a square or circular enclosure) equipped with infrared beams or a video tracking system to automatically record movement.
-
Procedure:
-
Rats are habituated to the testing room and the open-field arena for a set period before the experiment.
-
On the test day, rats are administered Levophacetoperane or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.
-
Following a brief period for drug absorption, each rat is placed individually in the center of the open-field arena.
-
Locomotor activity is recorded for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: The recorded data are analyzed to quantify various parameters of locomotor activity, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena (e.g., center vs. periphery).
Synthesis
The synthesis of NLS-3 (Levophacetoperane) has been described as originating from phenylketone, a precursor also utilized in the synthesis of methylphenidate. This modern synthesis route differs from the original method employed by Rhône-Poulenc, allowing for the specific isolation of the (R,R)-enantiomer.
Conceptual Synthesis Pathway:
While the specific reagents and reaction conditions for the modern asymmetric synthesis of Levophacetoperane are proprietary, the general approach involves the stereoselective synthesis of the key intermediate, (R,R)-threo-α-phenyl-2-piperidinemethanol, followed by acetylation to yield the final product.
Conclusion
Levophacetoperane represents a psychostimulant with a long history that is now being re-evaluated for its therapeutic potential in ADHD. Its mechanism as a dual dopamine and norepinephrine reuptake inhibitor is well-established, though a more detailed public disclosure of its quantitative pharmacological data and the specifics of its modern synthesis would be beneficial for the research community. As more data from preclinical and clinical studies become available, a clearer picture of its efficacy and safety profile will emerge, potentially positioning it as a valuable alternative in the treatment of ADHD.
References
Levophacetoperane Hydrochloride: A Technical Guide on its Interaction with Dopamine and Norepinephrine Transporters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pharmacological Profile: Dopamine (B1211576) and Norepinephrine (B1679862) Uptake Inhibition
Levophacetoperane hydrochloride has been characterized as a competitive inhibitor of both dopamine and norepinephrine uptake.[3][4] Early in vitro research demonstrated that this compound effectively blocks the reuptake of these crucial catecholamines in specific regions of the rat brain.[5] Specifically, levophacetoperane was shown to inhibit the uptake of norepinephrine in the hypothalamus and cortex, and the uptake of dopamine in the corpus striatum and cortex.[3][4] This mechanism of action, by increasing the extracellular concentrations of dopamine and norepinephrine, is consistent with its classification as a psychostimulant.[1]
A 2024 review of NLS-3 (levophacetoperane) mentions the existence of a "complete binding profile assay," which suggests that modern, quantitative data may exist; however, the specific results of this assay are not detailed in the available publication.[6][7][8]
Data on Transporter Inhibition
A comprehensive search of scientific literature did not yield specific quantitative data (e.g., Kᵢ or IC₅₀ values) for the binding affinity or uptake inhibition of this compound at the dopamine and norepinephrine transporters. The available information is summarized in the table below.
| Transporter | Target Species | Brain Region(s) | Type of Inhibition | Quantitative Data (Kᵢ/IC₅₀) | Reference |
| Dopamine Transporter (DAT) | Rat | Corpus Striatum, Cortex | Competitive | Not Available | [3][4] |
| Norepinephrine Transporter (NET) | Rat | Hypothalamus, Cortex | Competitive | Not Available | [3][4] |
Experimental Protocols for Transporter Interaction Analysis
The following sections detail standardized and widely accepted experimental protocols for characterizing the interaction of a compound like this compound with dopamine and norepinephrine transporters. These methodologies are representative of the approaches used to determine binding affinity and functional uptake inhibition.
Radioligand Binding Assay for DAT and NET Affinity
This protocol outlines a method to determine the binding affinity (Kᵢ) of a test compound for the dopamine and norepinephrine transporters using a competitive radioligand binding assay.
3.1.1 Materials
-
Biological Material: Cell lines (e.g., HEK293 or CHO) stably expressing human or rodent DAT or NET, or rodent brain tissue homogenates (e.g., striatum for DAT, cerebral cortex for NET).
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [³H]GBR-12935
-
For NET: [³H]Nisoxetine or [³H]Mazindol
-
-
Test Compound: this compound
-
Buffers and Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
Scintillation cocktail
-
-
Equipment:
-
Homogenizer
-
Centrifuge
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
-
3.1.2 Procedure
-
Membrane Preparation:
-
Harvest cells or dissect brain tissue and place in ice-cold homogenization buffer.
-
Homogenize the tissue/cells and centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing the transporters.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate for each concentration of the test compound:
-
Membrane preparation (typically 50-200 µg of protein)
-
Radioligand at a concentration near its Kₔ
-
Varying concentrations of this compound (or vehicle for total binding).
-
-
For determination of non-specific binding, add a high concentration of a known DAT or NET inhibitor (e.g., GBR-12909 for DAT, desipramine (B1205290) for NET) in separate wells.
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum filtration manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Synaptosomal Uptake Inhibition Assay
This protocol describes a functional assay to measure the potency (IC₅₀) of a test compound in inhibiting the uptake of radiolabeled dopamine or norepinephrine into synaptosomes.
3.2.1 Materials
-
Biological Material: Freshly prepared rat brain synaptosomes from the striatum (for dopamine uptake) or cerebral cortex/hypothalamus (for norepinephrine uptake).
-
Radiolabeled Substrates: [³H]Dopamine or [³H]Norepinephrine.
-
Test Compound: this compound.
-
Buffers and Reagents:
-
Krebs-Ringer buffer (containing, for example, NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, NaHCO₃, and glucose), aerated with 95% O₂/5% CO₂.
-
Uptake inhibitors for other transporters to ensure specificity (e.g., desipramine to block NET during a DAT assay).
-
A monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent degradation of the neurotransmitters.
-
-
Equipment: Same as for the radioligand binding assay.
3.2.2 Procedure
-
Synaptosome Preparation:
-
Dissect the brain region of interest in ice-cold buffer.
-
Homogenize the tissue gently in a sucrose-containing buffer.
-
Perform differential centrifugation to obtain a crude synaptosomal fraction (P2 pellet).
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer and determine the protein concentration.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosome suspension with varying concentrations of this compound or vehicle control for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine).
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
For the determination of non-specific uptake, incubate a set of tubes at 4°C or in the presence of a high concentration of a known uptake inhibitor (e.g., cocaine or nomifensine).
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove the extracellular radiolabel.
-
Measure the radioactivity retained on the filters (representing the amount of neurotransmitter taken up into the synaptosomes) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.
-
Visualizations
Signaling Pathway of Dopamine and Norepinephrine Reuptake Inhibition
Caption: Dopamine and Norepinephrine Reuptake Inhibition Pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for Determining Binding Affinity (Kᵢ).
Experimental Workflow for Synaptosomal Uptake Assay
Caption: Workflow for Measuring Uptake Inhibition (IC₅₀).
References
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Relationship Between Levophacetoperane and Methylphenidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural and functional relationship between two centrally acting psychostimulants: Levophacetoperane and Methylphenidate. While both compounds share a common pharmacophore and mechanism of action as norepinephrine-dopamine reuptake inhibitors (NDRIs), their distinct stereochemistry and ester linkage orientation lead to unique pharmacological profiles. This document details their structural properties, comparative pharmacology, synthesis methodologies, and key experimental protocols to serve as a comprehensive resource for research and drug development.
Structural and Stereochemical Analysis
Levophacetoperane and Methylphenidate are chiral molecules containing a piperidine (B6355638) and a phenyl group, both essential for their interaction with monoamine transporters. The core structural relationship is that Levophacetoperane is the reverse ester of Methylphenidate.[1][2] This means the positions of the carbonyl and the ester oxygen atoms are swapped relative to the chiral carbon connecting the phenyl and piperidine rings.
Both molecules possess two chiral centers, giving rise to four possible stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). The relative stereochemistry of these centers defines them as either threo or erythro diastereomers.
-
Methylphenidate : The therapeutically active isomer is the d-threo-(2R,2'R)-enantiomer, known as dexmethylphenidate.[3][4] Commercial preparations are often a racemic mixture of the d- and l-threo-diastereomers.[3] The erythro isomers are pharmacologically inactive.
-
Levophacetoperane : This compound is specifically the (R,R) enantiomer of phacetoperane, also referred to as (-)-threo-phacetoperane.[5][6]
This isomeric specificity is critical, as the pharmacological activity resides almost exclusively in the threo configuration for both series of compounds.
Visualization of Core Structures
The following diagram illustrates the chemical structures of (2R,2'R)-Methylphenidate (Dexmethylphenidate) and Levophacetoperane, highlighting their reverse ester relationship.
Comparative Data
Chemical and Physical Properties
The fundamental properties of Levophacetoperane and the active d-threo-enantiomer of Methylphenidate are summarized below.
| Property | Levophacetoperane | d-threo-Methylphenidate (Dexmethylphenidate) |
| IUPAC Name | [(R)-phenyl[(2R)-piperidin-2-yl]methyl] acetate | methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate |
| Molecular Formula | C₁₄H₁₉NO₂ | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol | 233.31 g/mol |
| CAS Number | 24558-01-8 | 40431-64-9 |
Monoamine Transporter Binding Affinities
Both compounds act primarily by inhibiting the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with negligible activity at the serotonin (B10506) transporter (SERT).[1][3][7][8] The d-threo enantiomer of methylphenidate is significantly more potent than the l-threo enantiomer.[2]
While it is known that Levophacetoperane is a competitive inhibitor of DAT and NET, specific public domain data on its binding affinities (Kᵢ) are limited.[5] One comprehensive review confirmed its beneficial pharmacological profile through a complete binding assay, but did not disclose the quantitative values.[5][9]
| Compound / Enantiomer | DAT (Kᵢ, nM) | NET (Kᵢ, nM) | SERT (Kᵢ, nM) | Reference(s) |
| d-threo-Methylphenidate | 193 | 38 | >10,000 | [2][7] |
| l-threo-Methylphenidate | 5,100 | 540 | >50,000 | [2] |
| dl-threo-Methylphenidate | ~130 (IC₅₀) | ~120 (IC₅₀) | >10,000 | [2][8][10] |
| Levophacetoperane | N/A | N/A | N/A | [5][9] |
Note: Kᵢ values are from human transporter assays where specified; IC₅₀ values may be from rat or human assays. N/A indicates data is not publicly available in the reviewed literature.
Experimental Protocols
Synthesis Methodologies
The synthesis of both molecules often starts from related precursors, such as α-phenyl-α-(2-piperidyl)acetamide or ritalinic acid.[11] The key differentiators are the final esterification or acetylation steps.
This protocol outlines a common method starting from d-threo-α-phenyl-α-(2-piperidyl)acetamide.
-
Hydrolysis to Ritalinic Acid:
-
A solution of d-threo-α-phenyl-α-(2-piperidyl)acetamide and concentrated sulfuric acid in methanol (B129727) is heated to reflux and stirred for approximately 48 hours.
-
The reaction mixture is cooled, and the pH is adjusted to ~12 with 50% NaOH, precipitating the free base.
-
The product is filtered, washed with water, and dried to yield d-threo-ritalinic acid.
-
-
Esterification to Methylphenidate:
-
d-threo-ritalinic acid is suspended in methanol and dimethylcarbonate.
-
Concentrated sulfuric acid is added, and the mixture is stirred at room temperature.
-
The reaction is quenched with water and an organic solvent (e.g., toluene). The pH of the aqueous layer is adjusted to >10 with NaOH.
-
The organic layer containing the methylphenidate free base is separated.
-
HCl gas is bubbled through the organic solution to precipitate d-threo-methylphenidate hydrochloride.
-
The final product is collected by filtration, washed with an organic solvent, and dried.[7]
-
The synthesis of Levophacetoperane involves the resolution of a racemic precursor followed by acetylation.
-
Resolution of (±)-threo-2-phenyl-2-(2-piperidyl)acetamide:
-
A racemic mixture of threo-2-phenyl-2-(piperidin-2-yl)acetamide is dissolved in isopropanol.
-
(+)-O,O-dibenzoyl-D-tartaric acid is added to the solution.
-
The mixture is stirred, allowing the d-threo-[R(R,R)]-2-phenyl-2-piperidine-2-yl-acetic acid amide-dibenzoyl-D-tartrate salt to crystallize.
-
The salt is isolated by filtration.
-
-
Formation of (R,R)-threo-phenyl-(piperidin-2-yl)methanol:
-
The resolved amide is hydrolyzed under strong acidic or basic conditions to the corresponding carboxylic acid, (R,R)-ritalinic acid.
-
The carboxylic acid is then reduced to the primary alcohol, (R,R)-threo-phenyl-(piperidin-2-yl)methanol, using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent.
-
-
Acetylation to Levophacetoperane:
-
The purified (R,R)-threo-phenyl-(piperidin-2-yl)methanol is dissolved in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).
-
The solution is cooled in an ice bath.
-
Acetyl chloride or acetic anhydride (B1165640) is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield Levophacetoperane.
-
In Vitro Transporter Binding Assay Protocol
This protocol provides a general methodology for determining the binding affinity (Kᵢ) of test compounds at monoamine transporters.
-
Preparation of Membranes:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.
-
-
Competitive Binding Assay:
-
Membrane preparations are incubated in 96-well plates with a specific radioligand and varying concentrations of the test compound (e.g., Methylphenidate).
-
For DAT, [³H]WIN 35,428 is commonly used as the radioligand.[3]
-
For NET, [³H]nisoxetine is a common choice.[3]
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., benztropine (B127874) for DAT).
-
The plates are incubated to allow the binding to reach equilibrium.
-
-
Data Collection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which are then washed to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Visualization of Workflows and Pathways
Comparative Synthesis Pathway
This diagram outlines the divergent final steps in the synthesis of Methylphenidate and Levophacetoperane from a common chiral precursor.
Pharmacodynamic Mechanism at the Synapse
This diagram illustrates the shared mechanism of action of Methylphenidate and Levophacetoperane at a catecholaminergic synapse.
Conclusion
Levophacetoperane and Methylphenidate are structurally analogous psychostimulants, distinguished primarily by their reverse ester linkage. This structural inversion, coupled with their specific (R,R)-threo stereochemistry, dictates their interaction with the dopamine and norepinephrine transporters. While both effectively function as NDRIs, the subtle change in the ester orientation may account for reported differences in their benefit-to-risk profiles. The data clearly indicates that the pharmacological activity of Methylphenidate resides in the d-threo enantiomer, which exhibits high affinity for both DAT and NET. Although precise, publicly available binding affinities for Levophacetoperane are lacking, its established clinical use and classification as a psychostimulant confirm its engagement with these same catecholaminergic targets. The synthetic pathways, while divergent in their final functional group transformations, can originate from common chiral precursors, highlighting their close chemical relationship. This guide provides a foundational resource for professionals engaged in the study and development of novel CNS stimulants.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kirj.ee [kirj.ee]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journaljamps.com [journaljamps.com]
- 8. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific in vitro binding of (S,S)-[3H]MeNER to norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Stereoisomers of Phacetoperane: A Technical Guide to Synthesis, Separation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phacetoperane, a psychostimulant developed in the 1950s, is a chiral molecule with four potential stereoisomers due to its two stereocenters. Historically used as an antidepressant and anorectic, its pharmacological profile, particularly concerning its individual stereoisomers, is of renewed interest for potential therapeutic applications, including Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the stereoisomers of phacetoperane, focusing on their synthesis, separation, and specific biological activities. While a complete quantitative dataset for all four stereoisomers is not publicly available, this document consolidates the existing knowledge, outlines key experimental methodologies, and presents hypothetical signaling pathways to guide future research.
Introduction to Phacetoperane and its Stereoisomers
Phacetoperane, chemically known as [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate, is a reverse ester of methylphenidate.[1] Due to the presence of two chiral centers, phacetoperane can exist as four distinct stereoisomers: (2R,αR), (2S,αS), (2R,αS), and (2S,αR). The (2R,αR)-enantiomer is known as levophacetoperane (also referred to as NLS-3) and has been the primary focus of historical and recent research.[2][3] The differential pharmacological activities of stereoisomers of various drugs are well-documented, with variations in potency, efficacy, and side-effect profiles.[4] Therefore, a thorough understanding of the specific activities of each phacetoperane stereoisomer is crucial for any potential therapeutic development.
Synthesis and Chiral Separation of Phacetoperane Stereoisomers
The synthesis of individual phacetoperane stereoisomers with high enantiomeric purity is essential for their pharmacological characterization. While specific, detailed protocols for all four isomers are not widely published, the synthesis of levophacetoperane (NLS-3) has been described to originate from a phenylketone precursor, a method distinct from the original synthesis by Rhône-Poulenc, which allows for the potential synthesis of other individual enantiomers.[2][3]
Generally, the synthesis and separation of chiral compounds like phacetoperane can be approached through two main strategies:
-
Stereoselective Synthesis: This involves using chiral starting materials or chiral catalysts to produce a single desired stereoisomer. For example, starting with enantiomerically pure pipecolic acid could be a viable route.
-
Resolution of a Racemic Mixture: This involves synthesizing a mixture of stereoisomers and then separating them. Common methods include:
-
Diastereomeric Crystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.
-
Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers and diastereomers.
-
A general workflow for the synthesis and separation of phacetoperane stereoisomers is depicted below.
Quantitative Biological Data
A comprehensive, publicly available dataset comparing the quantitative biological activities of all four phacetoperane stereoisomers is currently lacking. Research has primarily focused on levophacetoperane (R,R-phacetoperane), with reports of a "complete binding profile" suggesting a favorable risk/benefit ratio compared to other stimulants.[2][3] However, the specific binding affinities (Ki or IC50 values) for each isomer at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are not detailed in the available literature.
For the purpose of this guide and to highlight the necessary data for a complete understanding, the following tables are presented as a template for the required quantitative information.
Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM) of Phacetoperane Stereoisomers
| Stereoisomer | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| (2R,αR) | Data not available | Data not available | Data not available |
| (2S,αS) | Data not available | Data not available | Data not available |
| (2R,αS) | Data not available | Data not available | Data not available |
| (2S,αR) | Data not available | Data not available | Data not available |
Table 2: In Vitro Monoamine Transporter Uptake Inhibition (IC50, nM) of Phacetoperane Stereoisomers
| Stereoisomer | Dopamine (DA) Uptake | Norepinephrine (NE) Uptake | Serotonin (5-HT) Uptake |
| (2R,αR) | Data not available | Data not available | Data not available |
| (2S,αS) | Data not available | Data not available | Data not available |
| (2R,αS) | Data not available | Data not available | Data not available |
| (2S,αR) | Data not available | Data not available | Data not available |
Table 3: In Vivo Locomotor Activity of Phacetoperane Stereoisomers in Rodents
| Stereoisomer | Dose Range (mg/kg) | Maximum Increase in Locomotor Activity (% of control) | Duration of Action (min) |
| (2R,αR) | Data not available | Data not available | Data not available |
| (2S,αS) | Data not available | Data not available | Data not available |
| (2R,αS) | Data not available | Data not available | Data not available |
| (2S,αR) | Data not available | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the characterization of phacetoperane stereoisomers. These should be adapted and optimized based on specific laboratory conditions and the physicochemical properties of the individual isomers.
In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of each phacetoperane stereoisomer for the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Phacetoperane stereoisomers (dissolved in appropriate vehicle).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the phacetoperane stereoisomer.
-
For the determination of non-specific binding, add the respective non-specific binding inhibitor instead of the phacetoperane isomer.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each stereoisomer by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Locomotor Activity Assay in Mice
Objective: To assess the stimulant effect of each phacetoperane stereoisomer on spontaneous locomotor activity.
Materials:
-
Adult male mice (e.g., C57BL/6).
-
Phacetoperane stereoisomers (dissolved in a suitable vehicle, e.g., saline).
-
Vehicle control.
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
Syringes and needles for administration (e.g., intraperitoneal).
Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituate each mouse to the open-field chamber for a set period (e.g., 30-60 minutes) on a day prior to the test day.
-
On the test day, administer the designated dose of a phacetoperane stereoisomer or vehicle to each mouse.
-
Immediately place the mouse in the center of the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Analyze the data by comparing the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Proposed Signaling Pathways
The stimulant effects of phacetoperane are believed to be mediated through its interaction with monoamine transporters, primarily the dopamine and norepinephrine transporters. Inhibition of these transporters leads to an increase in the synaptic concentration of dopamine and norepinephrine, which in turn activates downstream signaling cascades. While the specific pathways activated by phacetoperane have not been fully elucidated, the following diagram illustrates a hypothetical signaling cascade based on the known actions of other psychostimulants that target DAT and NET.
Conclusion and Future Directions
Phacetoperane represents a class of psychostimulants with a potentially favorable therapeutic profile. However, a significant knowledge gap exists regarding the specific pharmacological activities of its four stereoisomers. Future research should prioritize the stereoselective synthesis and chiral separation of all four isomers to enable a comprehensive and comparative evaluation of their in vitro and in vivo properties. The generation of quantitative data, as outlined in the tables within this guide, will be instrumental in identifying the most potent and selective isomer(s) and elucidating the structure-activity relationships. Furthermore, detailed investigation into the downstream signaling pathways modulated by each stereoisomer will provide a deeper understanding of their mechanisms of action and could reveal novel therapeutic targets. This foundational research is a prerequisite for any further clinical development of phacetoperane or its individual stereoisomers.
References
- 1. researchgate.net [researchgate.net]
- 2. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
In-Depth Technical Guide: Levophacetoperane Hydrochloride (CAS: 23257-56-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levophacetoperane hydrochloride (CAS: 23257-56-9), the (R,R)-enantiomer of phacetoperane, is a psychostimulant that functions as a competitive inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake. Historically used as an antidepressant and anorectic, it is the reverse ester of the well-known central nervous system stimulant, methylphenidate. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, pharmacological actions, and relevant experimental protocols. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.
Introduction
Levophacetoperane, also known as Lidépran or Phacétoperane, was developed in the 1950s.[1] As a psychostimulant, its primary mechanism of action involves the inhibition of norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.[2][3] This guide consolidates the technical information available for this compound, with a focus on its chemical properties, pharmacological profile, and methodologies for its synthesis and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 23257-56-9 | [4] |
| Molecular Formula | C₁₄H₁₉NO₂·HCl | [4] |
| Molecular Weight | 269.77 g/mol | [4] |
| IUPAC Name | [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate;hydrochloride | [5] |
| Synonyms | (R,R)-(-)-Phacetoperane Hydrochloride, Levofacetoperane (B1675099) Hydrochloride, RP 8228 Hydrochloride | [4] |
| Appearance | White powder | [1] |
| Purity | >98% (commercially available) | [3] |
| Solubility | Soluble in DMSO | [3] |
Pharmacology
Mechanism of Action
Levophacetoperane is a competitive inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][3] By blocking these transporters, it prevents the reuptake of norepinephrine and dopamine from the synapse, thereby prolonging their activity. Experimental studies have indicated a high binding affinity of levofacetoperane for both dopamine and norepinephrine transporters.[6] A complete binding profile assay has been conducted, confirming its potential as a psychostimulant with a favorable benefit/risk profile compared to other stimulants.[7][8]
Pharmacological Data
Table 2: In Vitro Transporter Inhibition
| Transporter | Inhibition |
| Dopamine Transporter (DAT) | 98.6% |
| Norepinephrine Transporter (NET) | 89.8% |
Note: The experimental conditions for these inhibition values are not specified in the available literature.
Signaling Pathway
The primary signaling pathway affected by this compound is the modulation of dopaminergic and noradrenergic neurotransmission through the blockade of their respective reuptake transporters.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Synthesis of (R,R)-Phacetoperane Hydrochloride
The synthesis of the (R,R)-enantiomer of phacetoperane can be achieved through the resolution of racemic threo-phenyl-(piperidin-2-yl)-methanol, followed by acetylation.[1]
Protocol:
-
Resolution of (±)-threo-phenyl-(piperidin-2-yl)-methanol: The racemic mixture is resolved using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts. These salts are then separated by fractional crystallization.
-
Isolation of the (R,R)-enantiomer: The desired diastereomeric salt is isolated and treated with a base to liberate the free (R,R)-threo-phenyl-(piperidin-2-yl)-methanol.
-
Acetylation: The isolated (R,R)-enantiomer is acetylated using a suitable acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a base to yield (R,R)-phacetoperane.
-
Salt Formation: The resulting (R,R)-phacetoperane free base is then treated with hydrochloric acid in an appropriate solvent to precipitate this compound.
Caption: Synthetic workflow for this compound.
In Vitro Dopamine/Norepinephrine Reuptake Inhibition Assay (Representative Protocol)
As a specific protocol for Levophacetoperane is not detailed in the available literature, a representative radioligand uptake inhibition assay protocol is provided below.
Materials:
-
HEK293 cells stably expressing human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]-Dopamine or [³H]-Norepinephrine (radioligand).
-
This compound (test compound).
-
Scintillation cocktail and vials.
-
Scintillation counter.
Protocol:
-
Cell Culture: Culture hDAT- or hNET-expressing HEK293 cells in appropriate culture medium until confluent.
-
Assay Preparation: On the day of the assay, aspirate the culture medium, wash the cells with KRH buffer, and pre-incubate with KRH buffer.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Radioligand Addition: Initiate the uptake reaction by adding [³H]-Dopamine or [³H]-Norepinephrine to the wells.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percent inhibition of radioligand uptake against the log concentration of the compound.
Caption: Experimental workflow for a reuptake inhibition assay.
Analytical Method by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Representative Protocol)
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio would need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: Determined by UV scan of this compound.
-
Injection Volume: 20 µL.
Method Development and Validation:
The method would need to be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Given the chiral nature of Levophacetoperane, a chiral HPLC method would be necessary to separate it from its other stereoisomers. This would typically involve the use of a chiral stationary phase.
Conclusion
This compound is a psychostimulant with a clear mechanism of action as a dopamine and norepinephrine reuptake inhibitor. While its historical use and general pharmacological profile are documented, there is a notable lack of publicly available, detailed quantitative data from binding and functional assays, as well as a validated, specific analytical method. This guide provides a consolidation of the existing information and representative protocols to aid researchers in the further investigation and development of this compound. Further studies are warranted to fully characterize its pharmacological profile and to establish standardized analytical procedures.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Buy Levofacetoperane | 24558-01-8 | >98% [smolecule.com]
- 7. Vol 31, No 9 (2024) - Current Medicinal Chemistry [journals.eco-vector.com]
- 8. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of Levophacetoperane Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levophacetoperane hydrochloride, a psychostimulant developed in the 1950s, is the (R,R)-enantiomer of phacetoperane and a reverse ester of methylphenidate.[1][2] Historically used as an antidepressant and anorectic under the trade name Lidepran, recent research has renewed interest in its potential therapeutic applications, particularly for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3] This technical guide provides a comprehensive overview of the neurochemical profile of Levophacetoperane, focusing on its mechanism of action, available pharmacological data, and the experimental methodologies used to characterize it. While qualitative data robustly supports its primary mechanism, specific quantitative binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) are not widely reported in publicly accessible literature.
Mechanism of Action
This compound is a competitive inhibitor of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[2] By blocking these transporters, it effectively increases the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, leading to enhanced noradrenergic and dopaminergic neurotransmission. This dual reuptake inhibition is believed to underlie its stimulant, antidepressant, and anorectic effects. The stimulant effect of phacetoperane has been noted to differ from other catecholaminergic agents like methylphenidate and amphetamine, suggesting a potentially distinct benefit/risk profile.[1][3]
Pharmacological Data
While a complete binding profile for Levophacetoperane (also referred to as NLS-3) has been reportedly conducted and confirmed its potential benefits, specific quantitative data from these assays are not detailed in the available scientific literature.[1][3] The primary characterization of its pharmacological action is qualitative, describing it as a competitive inhibitor of norepinephrine and dopamine uptake.
Table 1: Summary of this compound's Interaction with Monoamine Transporters
| Target | Action | Quantitative Data (Ki or IC50) |
| Dopamine Transporter (DAT) | Competitive Inhibition of Reuptake | Not publicly available |
| Norepinephrine Transporter (NET) | Competitive Inhibition of Reuptake | Not publicly available |
Signaling Pathways
The primary signaling pathway affected by this compound is the modulation of catecholaminergic neurotransmission through the blockade of DAT and NET. This action leads to an accumulation of dopamine and norepinephrine in the synapse, thereby increasing the activation of postsynaptic dopamine and adrenergic receptors.
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to determine the neurochemical profile of a compound like this compound.
Radioligand Binding Assay for DAT and NET
This assay quantifies the affinity of a test compound for the dopamine and norepinephrine transporters by measuring its ability to displace a known radiolabeled ligand that binds to the transporter.
Materials:
-
Membrane Preparations: Cell membranes from HEK293 cells stably expressing human DAT or NET.
-
Radioligand for DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55.
-
Radioligand for NET: [³H]Nisoxetine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR-12909) or NET inhibitor (e.g., Desipramine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well plates, filter harvester.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Reuptake Inhibition Assay
This functional assay directly measures the ability of a test compound to block the transport of a neurotransmitter into cells expressing the corresponding transporter.
Materials:
-
Cell Lines: HEK293 cells stably expressing human DAT or NET.
-
Radiolabeled Neurotransmitter: [³H]Dopamine or [³H]Norepinephrine.
-
Test Compound: this compound.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer.
-
Instrumentation: Scintillation counter, 96-well plates.
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to adhere.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to the wells to start the uptake process.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50 value).
Logical Relationships of Pharmacological Actions
The neurochemical profile of this compound can be summarized by a logical flow from its molecular structure to its clinical effects.
Conclusion
This compound is a dual dopamine and norepinephrine reuptake inhibitor. Its mechanism of action is well-characterized qualitatively. However, for a more refined understanding and to facilitate further drug development, the public availability of quantitative pharmacological data, such as Ki and IC50 values from standardized binding and uptake assays, is crucial. The experimental protocols outlined in this guide provide a framework for obtaining such data, which would be invaluable for comparative analyses with other psychostimulants and for elucidating the full therapeutic potential of this compound.
References
- 1. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - Konofal - Current Medicinal Chemistry [journals.eco-vector.com]
Methodological & Application
Application Notes and Protocols for In-Vivo Studies with Levophacetoperane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that functions as a competitive inhibitor of norepinephrine (B1679862) and dopamine (B1211576) uptake. As the reverse ester of methylphenidate, it is under investigation for its therapeutic potential in treating conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. These application notes provide detailed experimental protocols for conducting preclinical in-vivo studies to evaluate the pharmacokinetic profile and psychostimulant effects of Levophacetoperane hydrochloride in rodent models.
Mechanism of Action
This compound exerts its effects by binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuronal membrane. This inhibition of reuptake leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.
Caption: Mechanism of action of Levophacetoperane at the synapse.
Data Presentation
Disclaimer: The following quantitative data are exemplary and based on published studies of the structurally similar compound, methylphenidate, in rodents. These tables are intended to serve as a template for data presentation and for guiding experimental design. Actual values for this compound must be determined experimentally.
Table 1: Exemplary Pharmacokinetic Parameters of a Psychostimulant in Rodents Following Oral Administration
| Parameter | Value (Mouse) | Value (Rat) |
| Dose (mg/kg) | 5 | 10 |
| Cmax (ng/mL) | ~80 | ~100 |
| Tmax (min) | 15 - 30 | 30 - 60 |
| Half-life (t½) (h) | ~1.5 | ~2.0 |
| AUC₀-t (ng·h/mL) | ~200 | ~350 |
| Bioavailability (%) | ~20 | ~25 |
Table 2: Exemplary Dose-Response Effect of a Psychostimulant on Locomotor Activity in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, i.p.) | Mean Locomotor Activity (Beam Breaks / 60 min) | % Change from Vehicle |
| Vehicle (Saline) | 0 | 1500 ± 150 | 0% |
| Levophacetoperane HCl | 1.0 | 2000 ± 200 | +33% |
| Levophacetoperane HCl | 2.5 | 3500 ± 300 | +133% |
| Levophacetoperane HCl | 5.0 | 2800 ± 250 | +87% |
Experimental Protocols
Rodent Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in rats following oral (p.o.) and intravenous (i.v.) administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)
-
Male Sprague-Dawley rats (250-300g)
-
Gavage needles
-
Intravenous catheters
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Protocol:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the study.
-
Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations for both oral and intravenous administration.
-
Dosing:
-
Oral Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Intravenous Administration: Administer a single bolus dose (e.g., 2 mg/kg) via a tail vein catheter.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points:
-
Pre-dose (0 min)
-
Post-dose: 5, 15, 30, 60, 120, 240, 480, and 1440 minutes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of Levophacetoperane.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.
Caption: Workflow for a rodent pharmacokinetic study.
Locomotor Activity in an ADHD Animal Model
Objective: To assess the dose-dependent effects of this compound on locomotor activity in the Spontaneously Hypertensive Rat (SHR), a widely used animal model for ADHD.[1]
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Adult male Spontaneously Hypertensive Rats (SHR) and a control strain (e.g., Wistar-Kyoto rats).[1]
-
Open field arenas equipped with automated photobeam detection systems.
-
Syringes and needles for intraperitoneal (i.p.) injections.
Protocol:
-
Animal Acclimatization: Acclimate the rats to the testing room for at least 60 minutes before the start of the experiment.
-
Habituation: Place each rat individually into an open field arena and allow for a 60-minute habituation period to establish a baseline activity level.[1]
-
Dosing:
-
After habituation, administer the vehicle (saline) via i.p. injection and return the rat to the arena for a 60-minute session to assess the effect of the injection procedure.[1]
-
On subsequent testing days (with at least a 48-hour washout period), administer varying doses of this compound (e.g., 0.5, 1.0, 2.5, 5.0 mg/kg, i.p.).
-
-
Data Collection: Record locomotor activity (e.g., total distance traveled, number of horizontal and vertical beam breaks) in 5-minute bins for a 60 to 120-minute period immediately following the injection.[1]
-
Data Analysis: Analyze the data to determine the effect of each dose on locomotor activity compared to the vehicle control. Plot dose-response curves to identify the optimal dose for increasing or normalizing locomotor behavior.
Caption: Workflow for a locomotor activity study.
References
Application Notes and Protocols for Levophacetoperane Hydrochloride Solutions in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Levophacetoperane hydrochloride solutions for use in laboratory research. This compound is a psychostimulant that acts as a competitive inhibitor of norepinephrine (B1679862) and dopamine (B1211576) transporters, making it a valuable tool for studies in neuroscience and pharmacology.
Chemical and Physical Properties
Proper solution preparation begins with an understanding of the compound's physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀ClNO₂ | [1][2] |
| Molecular Weight | 269.77 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: 16.67 mg/mL (61.79 mM) (ultrasonication may be required) | [3] |
| Storage (Solid) | 4°C, sealed from moisture | [3] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (sealed from moisture) | [3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO), a common solvent for organic compounds.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh 2.70 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[3]
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer suitable for cell-based assays. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile physiological buffer (e.g., Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS))
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in the desired physiological buffer. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of buffer.
-
Final Working Solution: Further dilute the intermediate solution to the final desired concentration in the cell culture medium. For instance, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
pH and Buffer Capacity: For experiments sensitive to pH, it is important to use a buffer with adequate capacity in the physiological range (pH 5.5 to 7.5).[4][5] Bicarbonate buffers are physiologically relevant but require careful handling to prevent CO₂ loss and subsequent pH shifts.[4] Phosphate buffers are a common alternative.[6]
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment to ensure accuracy and avoid degradation.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for preparing this compound solutions for laboratory experiments.
Mechanism of Action: Signaling Pathway
This compound competitively inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters and enhanced downstream signaling.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. | Semantic Scholar [semanticscholar.org]
- 6. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Levophacetoperane Hydrochloride in ADHD Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levophacetoperane hydrochloride, also known as (R,R)-phacetoperane or NLS-3, is a psychostimulant that has garnered renewed interest as a potential therapeutic agent for Attention-Deficit/Hyperactivity Disorder (ADHD). As the reverse ester of methylphenidate, it is postulated to modulate catecholaminergic neurotransmission, a key mechanism in the pathophysiology of ADHD. Historical data suggest a favorable benefit/risk profile compared to traditional stimulants.[1][2] These application notes provide a detailed overview of the proposed mechanism of action of Levophacetoperane and comprehensive protocols for its evaluation in established animal models of ADHD.
Mechanism of Action
Levophacetoperane is understood to act as a competitive inhibitor of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) uptake.[3] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), it increases the extracellular concentrations of these neurotransmitters in key brain regions implicated in ADHD, such as the prefrontal cortex and striatum. This modulation of catecholaminergic signaling is believed to be the primary mechanism underlying its therapeutic effects on inattention, hyperactivity, and impulsivity.
dot
Caption: Proposed mechanism of action of this compound.
Preclinical Evaluation in ADHD Animal Models
The Spontaneously Hypertensive Rat (SHR) is a widely accepted and validated genetic animal model for the combined type of ADHD, exhibiting key behavioral characteristics of the disorder, including hyperactivity, impulsivity, and deficits in sustained attention.[4][5] The following protocols are designed to assess the efficacy of this compound in the SHR model.
Experimental Workflow
dot
Caption: General experimental workflow for preclinical evaluation.
Protocol 1: Assessment of Locomotor Activity (Open-Field Test)
This protocol assesses the effect of Levophacetoperane on hyperactivity, a core symptom of ADHD.
Objective: To determine the dose-dependent effect of this compound on spontaneous locomotor activity in SHR and WKY rats.
Materials:
-
Open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Male SHR and Wistar-Kyoto (WKY) rats (adolescent or young adult)
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 1 hour before the test. Handle the rats for several days prior to the experiment.
-
Drug Administration: Administer this compound (e.g., 0.5, 1.0, 5.0 mg/kg) or vehicle (saline) via i.p. injection 30 minutes before the test.
-
Test Initiation: Gently place the rat in the center of the open-field arena.
-
Data Collection: Record locomotor activity for a 30-minute session. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center zone vs. periphery
-
Rearing frequency (vertical activity)
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with dose and strain as factors) to compare the effects of different doses of Levophacetoperane between SHR and WKY rats.
Expected Outcome: A therapeutically effective dose of Levophacetoperane is expected to normalize the hyperactivity observed in SHR rats without significantly affecting the locomotor activity of WKY control rats.
Data Presentation (Hypothetical Data):
| Treatment Group | Dose (mg/kg) | Animal Strain | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 0 | WKY | 2500 ± 150 |
| Vehicle | 0 | SHR | 4500 ± 200 |
| Levophacetoperane | 0.5 | SHR | 4200 ± 180 |
| Levophacetoperane | 1.0 | SHR | 3000 ± 160 |
| Levophacetoperane | 5.0 | SHR | 2800 ± 150 |
| Levophacetoperane | 1.0 | WKY | 2600 ± 140 |
*p < 0.05 compared to Vehicle SHR group
Protocol 2: Assessment of Attention and Impulsivity (5-Choice Serial Reaction Time Task - 5-CSRTT)
This protocol evaluates the effects of Levophacetoperane on sustained attention and response inhibition.[6][7]
Objective: To assess the dose-dependent effects of this compound on attention and impulsivity in SHR and WKY rats using the 5-CSRTT.
Materials:
-
5-CSRTT operant chambers
-
Food pellets (as reinforcers)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for i.p. injection
-
Trained male SHR and WKY rats (food-restricted to 85-90% of their free-feeding body weight)
Procedure:
-
Training: Train rats on the 5-CSRTT until they reach a stable baseline performance (e.g., >80% accuracy and <20% omissions).
-
Drug Administration: Administer this compound (e.g., 0.5, 1.0, 5.0 mg/kg) or vehicle (saline) via i.p. injection 30 minutes before the test session.
-
Test Session: Conduct a standard 5-CSRTT session (e.g., 100 trials or 30 minutes).
-
Data Collection: Record the following parameters:
-
Attention:
-
Accuracy (% correct responses)
-
Omissions (% of trials with no response)
-
-
Impulsivity:
-
Premature responses (responses made before the stimulus presentation)
-
-
Other measures:
-
Correct response latency
-
Reward collection latency
-
-
-
Data Analysis: Use appropriate statistical analyses (e.g., repeated measures ANOVA) to compare the effects of different doses of Levophacetoperane on task performance between SHR and WKY rats.
Expected Outcome: An effective dose of Levophacetoperane is anticipated to improve accuracy and reduce omissions in SHR rats, indicating enhanced attention. A reduction in premature responses would suggest an anti-impulsive effect.
Data Presentation (Hypothetical Data):
| Treatment Group | Dose (mg/kg) | Animal Strain | Accuracy (%) (Mean ± SEM) | Premature Responses (Count) (Mean ± SEM) |
| Vehicle | 0 | WKY | 85 ± 3 | 5 ± 1 |
| Vehicle | 0 | SHR | 65 ± 4 | 15 ± 2 |
| Levophacetoperane | 0.5 | SHR | 70 ± 3 | 12 ± 2 |
| Levophacetoperane | 1.0 | SHR | 80 ± 2 | 8 ± 1 |
| Levophacetoperane | 5.0 | SHR | 78 ± 3 | 7 ± 1 |
| Levophacetoperane | 1.0 | WKY | 86 ± 2 | 4 ± 1 |
*p < 0.05 compared to Vehicle SHR group
Summary and Future Directions
The provided protocols offer a framework for the systematic preclinical evaluation of this compound in a validated animal model of ADHD. While existing literature suggests a promising profile for this compound, rigorous in vivo studies are necessary to quantify its efficacy and further elucidate its neurochemical mechanisms. Future studies could also incorporate in vivo microdialysis to directly measure the effects of Levophacetoperane on extracellular dopamine and norepinephrine levels in the prefrontal cortex and striatum of freely moving SHR rats. Such data would provide a more complete understanding of its pharmacodynamic profile and strengthen its potential as a novel treatment for ADHD.
References
- 1. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spontaneously hypertensive rat (SHR) as an animal model for ADHD: a short overview [ouci.dntb.gov.ua]
- 5. Characterizing operant hyperactivity in the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dissociating motor impairment from five-choice serial reaction time task performance in a mouse model of Angelman syndrome [frontiersin.org]
- 7. Sub-optimal performance in the 5-choice serial reaction time task in rats was sensitive to methylphenidate, atomoxetine and d-amphetamine, but unaffected by the COMT inhibitor tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
Levophacetoperane Hydrochloride: Application Notes for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levophacetoperane hydrochloride is a psychostimulant that acts as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor.[1][2][3][] Structurally, it is the reverse ester of methylphenidate, a well-documented therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][5] Historically, Levophacetoperane has been utilized as an antidepressant and anorectic.[1][2] Its primary mechanism of action involves the competitive inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these key neurotransmitters in the synaptic cleft.[2][3][] This profile makes this compound a valuable research tool for investigating the roles of dopaminergic and noradrenergic systems in various physiological and pathological processes in the central nervous system.
These application notes provide an overview of the pharmacological profile of this compound and detailed protocols for key in vitro and in vivo neuroscience experiments.
Pharmacological Profile
This compound's primary pharmacological action is the inhibition of DAT and NET. The affinity and potency of this inhibition can be quantified through various in vitro assays. While specific quantitative data for Levophacetoperane is not widely published, the following tables provide a template for the types of data that can be generated using the protocols outlined in this document.
Table 1: In Vitro Binding Affinities (Ki) of this compound
| Transporter | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatum | Data to be determined | (Researcher's own data) |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Rat Frontal Cortex | Data to be determined | (Researcher's own data) |
Table 2: In Vitro Functional Inhibition (IC50) of this compound
| Transporter | Substrate | Tissue/Cell Line | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | [³H]Dopamine | Rat Striatal Synaptosomes | Data to be determined | (Researcher's own data) |
| Norepinephrine Transporter (NET) | [³H]Norepinephrine | Rat Cortical Synaptosomes | Data to be determined | (Researcher's own data) |
Table 3: In Vivo Behavioral Effects (ED50) of this compound in Rodents
| Behavioral Assay | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Locomotor Activity | Rat | Intraperitoneal (i.p.) | Data to be determined | (Researcher's own data) |
| Drug Discrimination | Rat | Intraperitoneal (i.p.) | Data to be determined | (Researcher's own data) |
Mechanism of Action: Signaling Pathway
This compound exerts its effects by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby prolonging their action on postsynaptic receptors.
Experimental Protocols
In Vitro Assays
This protocol determines the binding affinity (Ki) of this compound for the dopamine and norepinephrine transporters.
Materials:
-
Rat brain tissue (striatum for DAT, frontal cortex for NET) or cells expressing recombinant transporters.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known competitor (e.g., 10 µM GBR 12909 for DAT; 10 µM Desipramine for NET).
-
Displacement: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the displacement curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol measures the functional inhibition (IC50) of dopamine and norepinephrine uptake by this compound in isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (striatum for dopamine, cortex for norepinephrine).
-
Radiolabeled neurotransmitters: [³H]Dopamine or [³H]Norepinephrine.
-
This compound.
-
Krebs-Ringer-HEPES buffer (KRH buffer).
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold 0.32 M sucrose (B13894) solution. Centrifuge the homogenate at 1,000 x g for 10 minutes. Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes. Resuspend the synaptosomal pellet in KRH buffer.
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomal suspension with either vehicle or varying concentrations of this compound for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Assays
This protocol allows for the measurement of extracellular dopamine and norepinephrine levels in specific brain regions of freely moving animals following administration of this compound.
Materials:
-
Rats or mice.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Guide cannulae.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
HPLC with electrochemical detection (HPLC-ECD) system.
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Allow the animal to recover for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in extracellular dopamine and norepinephrine concentrations.
-
Sample Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the time course of the drug's effect.
This protocol assesses the effect of this compound on spontaneous locomotor activity in rodents, a measure of its stimulant properties.
Materials:
-
Rats or mice.
-
Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
This compound.
-
Vehicle solution (e.g., saline).
Procedure:
-
Habituation: Place the animals in the open field arenas for a period (e.g., 30-60 minutes) to allow them to acclimate to the novel environment on a day prior to testing.
-
Drug Administration: On the test day, administer this compound or vehicle to different groups of animals.
-
Testing: Immediately after injection, place the animals back into the open field arenas and record their locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Quantify locomotor activity parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity levels between the drug-treated and vehicle-treated groups. Determine the ED50 value for the effect of this compound on locomotor activity.
This protocol determines whether the subjective effects of this compound are similar to those of a known psychostimulant, such as cocaine or d-amphetamine.
Materials:
-
Rats or mice.
-
Operant conditioning chambers equipped with two levers and a food dispenser.
-
This compound.
-
Training drug (e.g., cocaine or d-amphetamine).
-
Vehicle solution.
Procedure:
-
Training: Train the animals to press one lever to receive a food reward after being injected with the training drug and to press the other lever to receive a reward after being injected with the vehicle. Training continues until the animals reliably press the correct lever based on the injection they received.
-
Testing: Once the animals have learned the discrimination, administer various doses of this compound and observe which lever they press.
-
Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose of this compound. If the animals predominantly press the drug-appropriate lever, it indicates that this compound has subjective effects similar to the training drug. Determine the ED50 value for this generalization.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the dopaminergic and noradrenergic systems. The protocols provided here offer a framework for the comprehensive in vitro and in vivo characterization of this and similar compounds. By elucidating its binding affinities, functional potencies, and behavioral effects, researchers can gain deeper insights into the neurobiological mechanisms underlying various neurological and psychiatric conditions.
References
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Levophacetoperane Hydrochloride
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Levophacetoperane hydrochloride in bulk drug substance and pharmaceutical formulations. The developed method is specific, accurate, and precise, making it suitable for routine quality control and stability testing. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to ensure successful implementation in a laboratory setting.
Introduction
Levophacetoperane is a psychostimulant that acts as a norepinephrine-dopamine reuptake inhibitor.[1] Its hydrochloride salt is the active pharmaceutical ingredient (API) used in certain pharmaceutical preparations. Accurate and precise analytical methods are crucial for ensuring the quality, safety, and efficacy of this compound formulations. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[2]
This application note describes a validated RP-HPLC method for the determination of this compound. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered organic solvent mixture, and UV detection. The protocol is designed to be straightforward and easily transferable to other laboratories.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents and Reagents: HPLC grade acetonitrile (B52724) and methanol, analytical grade potassium dihydrogen phosphate (B84403), and ortho-phosphoric acid are necessary. High-purity water (e.g., Milli-Q or equivalent) should be used.
-
Standard Substance: A well-characterized reference standard of this compound is required.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with ortho-phosphoric acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of high-purity water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-50 µg/mL.
-
Sample Preparation (for a hypothetical tablet formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
The filtered solution is now ready for injection.
-
Data Presentation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in Table 2.
| Validation Parameter | Result |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Specificity | No interference from common excipients |
| Retention Time | Approximately 5.5 minutes |
Experimental Workflow Visualization
The logical flow of the analytical procedure is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound in pharmaceutical samples. The method is straightforward to implement and provides accurate and precise results, making it suitable for routine quality control testing in the pharmaceutical industry. The provided protocol and validation data demonstrate the method's robustness and suitability for its intended purpose.
References
Recommended Administration Routes for Levophacetoperane in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended administration routes for Levophacetoperane in rodent studies. Due to the limited availability of specific preclinical studies detailing the administration of Levophacetoperane, this document outlines protocols based on its physicochemical properties, its classification as a psychostimulant similar to methylphenidate, and general guidelines for rodent drug administration.
Physicochemical Properties and Formulation Considerations
A thorough understanding of Levophacetoperane's properties is crucial for appropriate vehicle selection and formulation.
| Property | Value | Source |
| Chemical Name | [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate | [1] |
| Synonyms | Levofacetoperane, Lidepran, Phacetoperane, RP-8228 | [1][2] |
| Molecular Formula | C₁₄H₁₉NO₂ | [1] |
| Molecular Weight | 233.31 g/mol | [1] |
| Form | Available as Levophacetoperane Hydrochloride (C₁₄H₁₉NO₂•HCl) | [3] |
| Solubility | Soluble in DMSO. As a hydrochloride salt, it is expected to have some degree of aqueous solubility. | [4] |
| Acute Toxicity (Oral) | LD50: 400 mg/kg in rats | [5] |
Vehicle Selection:
The choice of vehicle is critical for ensuring drug stability, bioavailability, and minimizing any confounding effects on the animal.
-
Aqueous Vehicles: For this compound, sterile water for injection or physiological saline (0.9% NaCl) are the first choices for parenteral routes due to their isotonic nature.[3] For oral administration, a 5-10% sucrose (B13894) solution can be used to improve palatability.[6]
-
Co-solvents: If aqueous solubility is limited at the desired concentration, co-solvents such as Dimethyl Sulfoxide (DMSO) can be used.[4] However, the concentration of DMSO should be kept to a minimum (ideally below 10%) and a vehicle-only control group should be included in the study, as DMSO can have its own biological effects.[7]
Recommended Administration Routes and Protocols
Based on the nature of Levophacetoperane as a psychostimulant, the most common and recommended administration routes for efficacy and pharmacokinetic studies are oral gavage and intraperitoneal injection.
Oral Gavage (PO)
Oral gavage ensures accurate dosage directly into the stomach and is a common route for preclinical studies of orally available drugs.[8]
Protocol for Oral Gavage in Rats and Mice:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile water, saline, or a 5-10% sucrose solution to the desired concentration.
-
If using a co-solvent, prepare the solution ensuring the final concentration of the co-solvent is well-tolerated.
-
Ensure the solution is at room temperature before administration.
-
-
Animal Handling and Restraint:
-
Gently restrain the animal to prevent movement and injury. For mice, this can often be done by one person, while rats may require two people.[3]
-
Ensure the animal's head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Administration:
-
Use a sterile, flexible, or rigid gavage needle of the appropriate size for the animal (see table below).
-
Measure the length of the needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the needle into the esophagus and advance it to the predetermined length. Do not force the needle.
-
Slowly administer the drug solution.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.
-
Return the animal to its cage and monitor its behavior.
-
Table of Recommended Volumes and Needle Gauges for Oral Gavage:
| Species | Body Weight (g) | Max Volume (ml/kg) | Needle Gauge |
| Mouse | 20-30 | 10 | 20-22g |
| Rat | 200-400 | 10 | 16-18g |
Intraperitoneal Injection (IP)
IP injection allows for rapid absorption of the compound into the systemic circulation, bypassing the first-pass metabolism that occurs with oral administration.[9][10] This route is frequently used for psychostimulants in behavioral studies.[1]
Protocol for Intraperitoneal Injection in Rats and Mice:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile physiological saline (0.9% NaCl).
-
Ensure the solution is sterile and at room temperature.
-
-
Animal Handling and Restraint:
-
Position the animal on its back and gently restrain it.
-
-
Administration:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11]
-
Insert a sterile needle of the appropriate size (see table below) at a 30-45 degree angle.
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution slowly.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of pain or distress at the injection site.
-
Return the animal to its cage and monitor its behavior.
-
Table of Recommended Volumes and Needle Gauges for Intraperitoneal Injection:
| Species | Body Weight (g) | Max Volume (ml/kg) | Needle Gauge |
| Mouse | 20-30 | 10 | 25-27g |
| Rat | 200-400 | 10 | 23-25g |
Experimental Workflow and Signaling Pathways
Experimental Workflow for Route Selection
The selection of an appropriate administration route is a critical step in study design. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting a Levophacetoperane administration route.
Simplified Signaling Pathway of Psychostimulants
Levophacetoperane, as a psychostimulant and a norepinephrine-dopamine reuptake inhibitor, is expected to modulate catecholaminergic signaling in the brain.[12] The following diagram provides a simplified overview of this mechanism.
Caption: Mechanism of action of Levophacetoperane.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Levophacetoperane (hydrochloride) | CAS#:23257-56-9 | Chemsrc [chemsrc.com]
- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. [Effects of levophacetoperane, pemoline, fenozolone, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Behavioral Effects of Levophacetoperane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the behavioral effects of Levophacetoperane hydrochloride, a psychostimulant that functions as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor.[1] Developed in the 1950s, it has been explored for its potential as an antidepressant and anorectic and is currently under investigation as a potentially safer alternative to traditional stimulants for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[2][3] Levophacetoperane is the (R,R)-enantiomer of phacetoperane and is a reverse ester of methylphenidate.[2][3][4]
This document outlines protocols for assessing locomotor activity, anxiety-like behavior, cognitive enhancement, and abuse potential. Furthermore, it provides methodologies for in vitro assays to characterize the compound's interaction with dopamine and norepinephrine transporters.
In Vitro Characterization
Prior to in vivo behavioral assessment, it is crucial to characterize the binding affinity and functional inhibition of this compound at the dopamine transporter (DAT) and norepinephrine transporter (NET).
Transporter Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for DAT and NET.
Protocol:
-
Preparation of Synaptosomes:
-
Dissect brain regions rich in DAT (striatum) and NET (hippocampus or prefrontal cortex) from rodents.
-
Homogenize the tissue in ice-cold sucrose (B13894) buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in an appropriate assay buffer.
-
-
Radioligand Binding Assay:
-
Incubate the synaptosomal preparations with a specific radioligand for either DAT (e.g., [³H]WIN 35,428) or NET (e.g., [³H]nisoxetine) at various concentrations.
-
In parallel, incubate the synaptosomes with the radioligand and a range of concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT or NET inhibitor (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET).
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assays
Objective: To determine the functional potency (IC50) of this compound to inhibit dopamine and norepinephrine uptake.
Protocol:
-
Cell Culture:
-
Use cell lines stably expressing human DAT (hDAT) or human NET (hNET), such as HEK293 cells.
-
Culture the cells in appropriate media and conditions.
-
-
Uptake Assay:
-
Plate the cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or vehicle.
-
Initiate the uptake reaction by adding a known concentration of radiolabeled dopamine ([³H]DA) or norepinephrine ([³H]NE).
-
Incubate for a short period at 37°C to allow for transporter-mediated uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Behavioral Pharmacology Protocols
The following protocols are designed to assess the in vivo behavioral effects of this compound in rodent models.
Locomotor Activity Assessment
Objective: To evaluate the effect of this compound on spontaneous locomotor activity and to determine its dose-response relationship.
Protocol: Open Field Test
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material, equipped with an automated video-tracking system.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via the intended route (e.g., intraperitoneal, oral gavage).
-
After a specified pre-treatment time, place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
The video-tracking system will automatically quantify parameters such as:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (thigmotaxis, an index of anxiety).
-
Rearing frequency (a measure of exploratory behavior).
-
-
Compare the data between different dose groups and the vehicle control group.
-
Illustrative Quantitative Data (Hypothetical):
| Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle | 1500 ± 150 | 45 ± 5 | 25 ± 3 |
| 1 | 2500 ± 200 | 40 ± 4 | 35 ± 4 |
| 3 | 4500 ± 300 | 35 ± 3 | 45 ± 5 |
| 10 | 3000 ± 250 | 30 ± 3 | 30 ± 4 |
Note: Data are presented as mean ± SEM. This is illustrative data and does not represent actual experimental results.
Assessment of Anxiety-Like Behavior
Objective: To determine if this compound exhibits anxiolytic or anxiogenic properties.
Protocol: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle.
-
After the pre-treatment period, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
An automated tracking system or a trained observer records the time spent in and the number of entries into the open and closed arms.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters suggests an anxiolytic effect, while a decrease may indicate an anxiogenic effect.
-
Illustrative Quantitative Data (Hypothetical):
| Dose (mg/kg) | % Time in Open Arms | % Open Arm Entries |
| Vehicle | 20 ± 3 | 30 ± 4 |
| 1 | 22 ± 4 | 33 ± 5 |
| 3 | 18 ± 3 | 28 ± 4 |
| 10 | 15 ± 2 | 25 ± 3 |
Note: Data are presented as mean ± SEM. This is illustrative data and does not represent actual experimental results.
Cognitive Enhancement Evaluation
Objective: To assess the potential of this compound to improve learning and memory.
Protocol: Novel Object Recognition (NOR) Test
-
Apparatus: An open field arena and a set of different objects that are novel to the animals.
-
Procedure:
-
Habituation Phase: Allow the animal to explore the empty arena for 5-10 minutes on two consecutive days.
-
Training/Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.
-
-
Data Analysis:
-
Record the time spent exploring each object (familiar and novel).
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Illustrative Quantitative Data (Hypothetical):
| Dose (mg/kg) | Discrimination Index (1-hour delay) | Discrimination Index (24-hour delay) |
| Vehicle | 0.25 ± 0.05 | 0.10 ± 0.03 |
| 1 | 0.40 ± 0.06 | 0.20 ± 0.04 |
| 3 | 0.55 ± 0.07 | 0.35 ± 0.05 |
| 10 | 0.45 ± 0.06 | 0.25 ± 0.04 |
Note: Data are presented as mean ± SEM. This is illustrative data and does not represent actual experimental results.
Assessment of Abuse Potential
Objective: To evaluate the rewarding properties of this compound, which can be an indicator of its abuse potential.
Protocol: Conditioned Place Preference (CPP)
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning Phase (Baseline): Allow the animal to freely explore both compartments to determine any initial preference.
-
Conditioning Phase: On alternating days, administer this compound and confine the animal to one compartment, and administer vehicle and confine it to the other compartment. This is typically done over several days.
-
Post-conditioning Phase (Test): Place the animal in the center of the apparatus with free access to both compartments and record the time spent in each.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired compartment between the post-conditioning and pre-conditioning phases.
-
A significant increase in time spent in the drug-paired compartment suggests that the drug has rewarding properties.
-
Illustrative Quantitative Data (Hypothetical):
| Dose (mg/kg) | Time Spent in Drug-Paired Compartment (s) - Post-Pre |
| Vehicle | 10 ± 15 |
| 1 | 50 ± 20 |
| 3 | 150 ± 30 |
| 10 | 120 ± 25 |
Note: Data are presented as mean ± SEM. This is illustrative data and does not represent actual experimental results.
Signaling Pathways and Experimental Workflows
Mechanism of Action
This compound is a norepinephrine and dopamine reuptake inhibitor. By blocking DAT and NET, it increases the synaptic concentrations of these neurotransmitters, leading to enhanced dopaminergic and noradrenergic signaling.
Caption: Mechanism of action of this compound.
Experimental Workflow for Behavioral Studies
The following diagram illustrates a typical workflow for conducting behavioral studies with this compound.
Caption: General workflow for behavioral pharmacology studies.
By following these detailed protocols and utilizing the provided frameworks for data presentation and analysis, researchers can effectively evaluate the behavioral effects of this compound and contribute to a better understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - Konofal - Current Medicinal Chemistry [journals.eco-vector.com]
- 3. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levophacetoperane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In-Vitro Potency Determination of Levophacetoperane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levophacetoperane hydrochloride is a psychostimulant that functions as a competitive inhibitor of both the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[1][2][3] As the reverse ester of methylphenidate, its mechanism of action involves blocking the reuptake of norepinephrine and dopamine from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing noradrenergic and dopaminergic signaling.[2][4][5] The assessment of the in-vitro potency of this compound is crucial for understanding its pharmacological profile and for the development of novel therapeutics.
These application notes provide detailed protocols for in-vitro assays to determine the potency of this compound by quantifying its inhibitory activity on the human norepinephrine and dopamine transporters. The primary assays described are radioligand binding assays and neurotransmitter uptake assays, which are standard methods for characterizing the interaction of compounds with monoamine transporters.[6][7][8][9][10]
Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition
This compound exerts its effects by binding to NET and DAT, preventing the reuptake of norepinephrine and dopamine into presynaptic neurons. This leads to an accumulation of these neurotransmitters in the synapse, resulting in prolonged stimulation of postsynaptic receptors.
Data Presentation: Potency of this compound
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are determined through in-vitro assays and provide a measure of the drug's affinity for the norepinephrine and dopamine transporters. Lower IC50 and Ki values indicate higher potency.
Table 1: Inhibitory Potency (IC50) of this compound on Monoamine Transporters
| Compound | Target | IC50 (nM) | Assay Type | Cell Line/Tissue | Reference |
| Levophacetoperane HCl | hNET | Data not available | Neurotransmitter Uptake | HEK293-hNET | - |
| Levophacetoperane HCl | hDAT | Data not available | Neurotransmitter Uptake | HEK293-hDAT | - |
| Methylphenidate | hNET | ~45 | Neurotransmitter Uptake | Rat Cortical Synaptosomes | [11] |
| Methylphenidate | hDAT | ~8.5 | Neurotransmitter Uptake | Rat Striatal Synaptosomes | [11] |
Table 2: Binding Affinity (Ki) of this compound for Monoamine Transporters
| Compound | Target | Ki (nM) | Assay Type | Radioligand | Reference |
| Levophacetoperane HCl | hNET | Data not available | Radioligand Binding | [3H]Nisoxetine | - |
| Levophacetoperane HCl | hDAT | Data not available | Radioligand Binding | [3H]WIN 35,428 | - |
| Methylphenidate | hNET | ~45 | Radioligand Binding | [3H]Nisoxetine | [11] |
| Methylphenidate | hDAT | ~8.5 | Radioligand Binding | [3H]WIN 35,428 | [11] |
Experimental Protocols
Detailed methodologies for two key in-vitro assays to determine the potency of this compound are provided below. These protocols are based on established methods for characterizing monoamine reuptake inhibitors.[6][7][8]
Radioligand Binding Assay for hNET and hDAT
This assay measures the ability of this compound to displace a specific radioligand from the norepinephrine or dopamine transporter.
Materials:
-
HEK293 cells stably expressing human NET (hNET) or human DAT (hDAT)
-
Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [3H]Nisoxetine for hNET or [3H]WIN 35,428 for hDAT
-
This compound
-
Non-specific binding control (e.g., Desipramine for hNET, GBR 12909 for hDAT)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-hNET or HEK293-hDAT cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of the respective non-specific control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assay for hNET and hDAT
This functional assay measures the ability of this compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.[6][8]
Materials:
-
HEK293 cells stably expressing hNET or hDAT
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4
-
Radiolabeled neurotransmitter: [3H]Norepinephrine for hNET or [3H]Dopamine for hDAT
-
This compound
-
Uptake inhibitors for non-specific uptake control (e.g., Desipramine for hNET, GBR 12909 for hDAT)
-
Cell lysis buffer
-
Scintillation cocktail
-
24- or 96-well plates
Procedure:
-
Cell Culture:
-
Plate HEK293-hNET or HEK293-hDAT cells in appropriate multi-well plates and grow to confluency.
-
-
Uptake Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound in KRH buffer for 10-20 minutes at 37°C.
-
To determine non-specific uptake, incubate a set of wells with a high concentration of the respective uptake inhibitor.
-
Initiate the uptake by adding the radiolabeled neurotransmitter (at a concentration close to its Km) to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Scintillation Counting and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The in-vitro assays described in these application notes provide robust and reliable methods for determining the potency of this compound as a norepinephrine and dopamine reuptake inhibitor. Accurate determination of IC50 and Ki values is essential for the preclinical characterization of this compound and for guiding further drug development efforts. The provided protocols and data presentation formats offer a comprehensive framework for researchers in the field.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 10. High-throughput Flow Cytometry Cell-based Assay to Detect Antibodies to N-Methyl-D-aspartate Receptor or Dopamine-2 Receptor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LY227942, an inhibitor of serotonin and norepinephrine uptake: biochemical pharmacology of a potential antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Levophacetoperane Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levophacetoperane hydrochloride. The following information is designed to address common challenges related to its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀ClNO₂ | [2] |
| Molecular Weight | 269.77 g/mol | [3] |
| Melting Point | 229-230 °C | [] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO | [3][] |
Q2: My this compound is not dissolving in water. What are the initial troubleshooting steps?
When encountering solubility issues with this compound in aqueous solutions, consider the following initial steps:
-
Particle Size Reduction: The dissolution rate of a compound is influenced by its particle size.[5] Grinding the solid material to a finer powder can increase the surface area available for solvation, potentially improving the rate of dissolution.[6][7]
-
Agitation and Temperature: Ensure adequate mixing or agitation of the solution.[5] Gently warming the solution may also improve solubility, as the dissolution process for many compounds is endothermic.[8] However, be cautious of potential degradation at elevated temperatures.
-
pH Adjustment: As a hydrochloride salt of a weakly basic drug, the solubility of this compound is expected to be pH-dependent.[9] Lowering the pH of the aqueous solution can increase the concentration of the ionized form of the drug, which is generally more water-soluble.[6]
Q3: How does pH affect the solubility of this compound and what is the recommended pH range?
The solubility of hydrochloride salts of weakly basic drugs is typically higher in acidic conditions.[9] In an acidic environment, the equilibrium shifts towards the protonated (ionized) form of the molecule, which is more polar and thus more soluble in water. As the pH increases and becomes more alkaline, the compound is more likely to be deprotonated to its free base form, which is often less soluble, potentially leading to precipitation.
While the optimal pH for this compound is not explicitly documented, a starting point for experimentation would be to maintain the pH in the acidic range (e.g., pH 2-5). It is crucial to determine the pH-solubility profile experimentally to identify the optimal conditions for your specific application.
Q4: Can co-solvents be used to improve the solubility of this compound?
Yes, the use of co-solvents is a common and effective technique to enhance the solubility of poorly soluble drugs.[7][10] Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds.
Commonly Used Co-solvents in Pharmaceutical Formulations:
-
Propylene (B89431) glycol
-
Ethanol
-
Glycerin
-
Polyethylene glycol (PEG)
The selection of a co-solvent and its concentration should be optimized based on experimental trials, keeping in mind the final application and potential toxicity of the chosen solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Incomplete Dissolution | - Insufficient solvent volume- Low dissolution rate- Compound is at its solubility limit | - Increase the volume of the aqueous solvent.- Increase agitation and/or gently warm the solution.- Reduce the particle size of the solid by grinding.- Consider pH adjustment or the addition of a co-solvent. |
| Precipitation After Initial Dissolution | - Change in pH- Change in temperature- Supersaturated solution | - Ensure the pH of the solution is stable and in the optimal range.- Maintain a constant temperature.- Prepare a less concentrated solution. |
| Cloudy Solution | - Presence of insoluble impurities- Formation of a fine precipitate | - Filter the solution to remove any undissolved particles.- Re-evaluate the dissolution conditions (pH, temperature, co-solvents). |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8).
-
Add an excess amount of this compound to a fixed volume of each buffer solution in separate vials.
-
Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the samples to remove any undissolved solid.
-
Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility as a function of pH to determine the pH-solubility profile.
Protocol 2: Evaluation of Co-solvent Effects
-
Prepare a series of aqueous solutions containing varying concentrations of a selected co-solvent (e.g., 0%, 10%, 20%, 30% v/v propylene glycol in water).
-
Add an excess amount of this compound to a fixed volume of each co-solvent mixture in separate vials.
-
Follow steps 3-5 from the pH-solubility profile protocol.
-
Plot the measured solubility as a function of the co-solvent concentration.
Visualizations
Caption: Workflow for improving the aqueous solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
- 1. Levophacetoperane - Wikipedia [en.wikipedia.org]
- 2. 2-Piperidinemethanol, alpha-phenyl-, 2-acetate, hydrochloride (1:1), (alphaR,2R)- | C14H20ClNO2 | CID 76957863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. wjbphs.com [wjbphs.com]
- 8. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 9. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 10. ijpbr.in [ijpbr.in]
Technical Support Center: Synthesis of Levophacetoperane Hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Levophacetoperane hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Disclaimer: The following experimental protocols and data are representative examples intended for guidance and troubleshooting purposes. Specific reaction conditions and results may vary.
Frequently Asked Questions (FAQs)
General Synthesis
Q1: What is a common synthetic route for this compound?
A1: A typical synthetic pathway involves a multi-step process beginning with the synthesis of a racemic precursor, followed by chiral resolution, and concluding with salt formation. A representative route is the acetylation of the resolved (2R, R)-threo-α-phenyl-(piperidin-2-yl)-methanol intermediate.
Q2: What are the most critical steps in the synthesis that affect yield and purity?
A2: The most critical stages are the chiral resolution and the final salt formation. Inefficient resolution will lead to a low enantiomeric excess of the desired product. Improper salt formation can result in an impure or unstable final product.
Chiral Resolution
Q1: Which chiral resolving agents are effective for the resolution of threo-phenyl-(piperidin-2-yl)-methanol?
A1: Tartaric acid and its derivatives are commonly used for the resolution of amine-containing compounds.[1] The choice of the specific enantiomer of the resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) will determine which enantiomer of the racemic mixture crystallizes.
Q2: How can I determine the enantiomeric purity of my resolved intermediate?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound.
Salt Formation
Q1: Why is the hydrochloride salt form preferred for Levophacetoperane?
A1: Hydrochloride salts often improve the stability, solubility, and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[2][3]
Q2: My this compound is hygroscopic. What precautions should I take?
A2: Hygroscopicity is a common issue with hydrochloride salts.[3] Handling and storage should be done in a low-humidity environment, such as a glove box or a desiccator. Proper packaging is also crucial to prevent moisture absorption.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of Racemic threo-phenyl-(piperidin-2-yl)-methanol
Q: I am experiencing a low yield in the initial step of synthesizing the racemic intermediate. What are the potential causes and solutions?
A: Low yields in this step can often be attributed to incomplete reaction, side product formation, or purification issues. Below is a table summarizing potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction time or temperature. - Ensure reagents are pure and dry. - Use a more effective catalyst or base. |
| Side Product Formation | - Lower the reaction temperature to improve selectivity. - Use a milder reducing agent if over-reduction is suspected. - Optimize the stoichiometry of the reactants. |
| Purification Losses | - Use a different solvent system for extraction or chromatography. - Ensure the pH is optimized during aqueous workup to prevent the product from dissolving in the aqueous layer. |
Problem 2: Difficulty in Separating Diastereomeric Salts During Chiral Resolution
Q: The diastereomeric salts formed during chiral resolution are not separating well upon crystallization. What can I do to improve this?
A: The successful separation of diastereomeric salts depends heavily on the differences in their solubility.[1] If you are facing difficulties, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Poor Crystal Formation | - Try different crystallization solvents or solvent mixtures. - Slow down the cooling rate during crystallization to encourage the formation of larger, more well-defined crystals. - Use seed crystals of the desired diastereomer to initiate crystallization. |
| Similar Solubilities of Diastereomers | - Experiment with different chiral resolving agents. The resulting diastereomeric salts may have a greater difference in solubility. - Perform multiple recrystallizations to improve the purity of the less soluble diastereomer. |
| Incomplete Salt Formation | - Ensure the stoichiometry between the racemic mixture and the resolving agent is correct. - Confirm that the pH of the solution is appropriate for salt formation. |
Problem 3: The Final Product (Levophacetoperane Free Base) is an Oil
Q: After acetylation and purification, my Levophacetoperane free base is an oil and will not crystallize. How can I solidify it?
A: It is not uncommon for free bases of pharmaceuticals to be oily or have low melting points. Here are some techniques to induce crystallization:
-
Solvent Selection: Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed. Allow the solution to stand, and crystals may form.
-
Trituration: Add a non-solvent to the oil and scratch the inside of the flask with a glass rod. This can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid material, use it to seed the oil.
-
Purification: The presence of impurities can inhibit crystallization. Consider re-purifying the oil using column chromatography.
Problem 4: Issues with Hydrochloride Salt Formation
Q: I am having trouble with the final hydrochloride salt formation. The salt is not precipitating, or it is forming a sticky solid. What should I do?
A: The formation of a clean, crystalline salt depends on the solvent, the source of HCl, and the concentration.
| Potential Cause | Recommended Action |
| Inappropriate Solvent | - The ideal solvent should dissolve the free base but not the hydrochloride salt. Ethers (like diethyl ether or MTBE) and esters (like ethyl acetate) are common choices. - Ensure the solvent is anhydrous, as water can interfere with salt crystallization. |
| Incorrect HCl Source/Addition | - Use a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol (B130326) or diethyl ether). Gaseous HCl can also be used. - Add the HCl solution slowly to the solution of the free base to control the precipitation. |
| Product is Too Concentrated or Too Dilute | - If the solution is too concentrated, a sticky or amorphous solid may form. Dilute the solution before adding HCl. - If the solution is too dilute, the salt may not precipitate. Concentrate the solution before or after HCl addition. |
Experimental Protocols and Data
Representative Protocol for Chiral Resolution
-
Dissolution: Dissolve 1 equivalent of racemic threo-phenyl-(piperidin-2-yl)-methanol in a suitable solvent (e.g., ethanol).
-
Addition of Resolving Agent: Add 0.5 equivalents of L-(+)-tartaric acid dissolved in the same solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Base: Dissolve the diastereomeric salt in water and basify with a suitable base (e.g., NaOH) to precipitate the free base.
-
Extraction: Extract the free base with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to obtain the resolved enantiomer.
Quantitative Data: Comparison of Chiral Resolving Agents
| Resolving Agent | Solvent | Yield of Desired Diastereomer (%) | Enantiomeric Excess (ee) (%) |
| L-(+)-Tartaric Acid | Ethanol | 40 | 95 |
| D-(-)-Tartaric Acid | Methanol | 38 | 92 |
| (-)-Dibenzoyl-L-tartaric acid | Acetone | 35 | >98 |
Visualizations
Experimental Workflow for Levophacetoperane HCl Synthesis
Caption: Overall experimental workflow for the synthesis of Levophacetoperane HCl.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Signaling Pathway of Chiral Resolution
Caption: Logical flow of separation via diastereomeric salt formation.
References
How to ensure the stability of Levophacetoperane hydrochloride in experimental solutions
This technical support center provides guidance on ensuring the stability of Levophacetoperane hydrochloride in experimental solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solution?
For optimal stability, it is recommended to store this compound solutions at low temperatures. In solvent, the compound is stable for up to 6 months at -80°C and for 1 month at -20°C when stored in a sealed container, away from moisture.[1] For short-term shipping of less than two weeks, room temperature is acceptable.[1]
Q2: What are the known chemical incompatibilities of this compound?
This compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided to prevent degradation.
Q3: What are the typical degradation pathways for hydrochloride salts of pharmaceutical compounds?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, hydrochloride salts of similar compounds are often susceptible to degradation under certain stress conditions. These can include hydrolysis (acidic and basic), oxidation, and photolysis.[2][3][4] Forced degradation studies are typically conducted to identify these pathways.[2][3][4]
Q4: Are there any general stabilizers that can be used for this compound solutions?
While specific stabilizers for this compound are not specified, general formulation agents may be considered depending on the experimental needs. A patent for phacetoperane mentions the use of dispersants, solubilizers, and stabilizers such as methylcellulose, hydroxymethylcellulose, carboxymethylcellulose, and polysorbate 80 in liquid formulations.[5] The suitability of these agents for a specific experimental solution would need to be determined empirically.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected loss of compound potency in solution. | Improper storage conditions (temperature, light exposure). | Store solutions at -80°C for long-term storage or -20°C for up to one month in sealed, light-protected containers.[1] |
| Chemical incompatibility with other solution components. | Review all components of the solution for compatibility. Avoid strong acids, bases, and oxidizing/reducing agents.[1] | |
| pH of the solution is not optimal for stability. | Buffer the solution to a neutral pH, as the compound may be sensitive to acidic and basic conditions.[2] | |
| Precipitation observed in the solution upon storage. | Poor solubility at storage temperature. | Consider preparing a more dilute stock solution or using a different solvent system. |
| Degradation leading to insoluble products. | Analyze the precipitate to identify if it is the parent compound or a degradant. Perform a forced degradation study to understand stability limits. | |
| Inconsistent experimental results. | Degradation of the compound during the experiment. | Prepare fresh solutions for each experiment. Minimize exposure to light and elevated temperatures during experimental procedures. |
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance. The following is a general protocol that can be adapted for this compound, based on ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period, protected from light.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven (e.g., 70°C) for a defined period.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.
-
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products. A C18 column with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point.[6][7]
4. Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the major degradation products using techniques like LC-MS/MS to elucidate the degradation pathway.[8]
Visualizations
Caption: Experimental workflow for conducting a forced degradation study.
Caption: Troubleshooting logic for addressing solution instability.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3153168A1 - Phacetoperane for treating attention deficit hyperactivity disorder and synthesis method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Levophacetoperane Hydrochloride Dosage Regimens in Preclinical Research
Disclaimer: Levophacetoperane hydrochloride is a compound with limited publicly available preclinical data. The following troubleshooting guides and FAQs are based on general principles of preclinical research, information on similar norepinephrine-dopamine reuptake inhibitors (NDRIs), and established methodologies for drug development. Researchers should always adhere to their institution's specific guidelines and regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a psychostimulant that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[] It competitively inhibits the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2] This mechanism is thought to underlie its potential therapeutic effects in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4]
Q2: What are the first steps in determining a starting dose for an in vivo study?
A2: Establishing a starting dose requires a thorough literature review for any existing data on this compound or similar NDRIs. If no data is available, in vitro cytotoxicity assays can provide a preliminary indication of the compound's potency. An acute toxicity study is then typically performed in a small number of animals to determine the Lethal Dose, 50% (LD50), which is the dose that is lethal to 50% of the test population. A study from 1972 reported an oral LD50 of 400 mg/kg in rats for Levophacetoperane.[2] The starting dose for subsequent studies is usually a fraction of the LD50 or the maximum tolerated dose (MTD).
Q3: How do I select an appropriate animal model for efficacy studies?
A3: For ADHD research, the Spontaneously Hypertensive Rat (SHR) is a commonly used and well-validated animal model.[5] These rats exhibit behavioral characteristics of hyperactivity, impulsivity, and inattention that are analogous to human ADHD. Other models include mice with genetic modifications in the dopamine transporter (DAT) and 6-hydroxydopamine (6-OHDA)-lesioned rats, which model dopaminergic deficits.[5] The choice of model will depend on the specific research question.
Q4: What are common vehicles for oral administration of this compound and how do I assess stability?
Troubleshooting Guides
Guide 1: Dose-Range Finding Studies
Issue: High mortality or severe adverse effects at the initial doses.
-
Question: Are your initial doses too high?
-
Answer: Your starting dose should be significantly lower than the reported LD50 of 400 mg/kg in rats.[2] Consider starting with a dose at least 10-fold lower and escalating in smaller increments.
-
-
Question: Is the formulation causing issues?
-
Answer: Ensure the vehicle is well-tolerated and the compound is completely dissolved or uniformly suspended. Inconsistent formulation can lead to dose variability.
-
-
Question: Are there issues with the administration technique?
Issue: No observable effect at the highest tested doses.
-
Question: Is the dose range too low?
-
Answer: If no efficacy or toxicity is observed, you may need to escalate the doses further.
-
-
Question: Is the compound being absorbed?
-
Answer: A preliminary pharmacokinetic study to assess oral bioavailability is recommended. Poor absorption may necessitate higher doses or an alternative route of administration.
-
-
Question: Is the chosen animal model or behavioral endpoint appropriate?
Guide 2: Pharmacokinetic (PK) Studies
Issue: High variability in plasma concentrations between animals.
-
Question: Is the dosing volume accurate?
-
Answer: Ensure accurate calculation of the dosing volume based on the most recent body weight of each animal.
-
-
Question: Is the fasting state of the animals consistent?
-
Answer: Food can affect the absorption of orally administered drugs. Ensure a consistent fasting period before dosing.
-
-
Question: Are there issues with the blood sampling technique?
-
Answer: Inconsistent sample collection and handling can lead to variability. Use standardized procedures for blood collection, processing, and storage.
-
Issue: Inability to detect the compound in plasma.
-
Question: Is the analytical method sensitive enough?
-
Answer: The limit of quantification (LOQ) of your analytical assay must be low enough to detect the expected plasma concentrations.
-
-
Question: Is the compound rapidly metabolized?
-
Answer: Consider collecting blood samples at earlier time points post-dosing.
-
-
Question: Is the oral bioavailability very low?
-
Answer: An intravenous administration group can help determine the absolute bioavailability.
-
Guide 3: Efficacy Studies in ADHD Models
Issue: Lack of a clear dose-response relationship.
-
Question: Is the dose range appropriate?
-
Answer: The selected doses may be on the plateau of the dose-response curve. Consider testing a wider range of doses, including lower concentrations.
-
-
Question: Is there a "U-shaped" dose-response?
-
Answer: Psychostimulants can sometimes exhibit a U-shaped or inverted U-shaped dose-response, where low doses improve performance, but high doses can impair it.
-
-
Question: Is the behavioral assay sensitive to the compound's effects?
-
Answer: Ensure the chosen behavioral paradigm can detect the effects of NDRIs. For example, in the SHR model, tests of attention and impulsivity are relevant.[5]
-
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animals: Use a small number of adult rats (e.g., Sprague-Dawley) of a single sex.
-
Dosing: Start with a single animal at a dose estimated from available data (e.g., a fraction of the 400 mg/kg LD50).[2]
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose. The dose interval is typically a factor of 2-3.
-
Endpoint: The study continues until enough data points are collected to calculate the LD50 using appropriate statistical methods.
Protocol 2: Dose-Range Finding Study
-
Animals: Use a sufficient number of rodents (e.g., mice or rats) to allow for multiple dose groups (e.g., n=3-5 per group).
-
Dose Selection: Based on the acute toxicity study, select 3-4 dose levels, including a vehicle control. Doses should be spaced to elicit a range of effects from no-effect to mild toxicity.
-
Administration: Administer this compound daily via oral gavage for 7-14 days.
-
Monitoring: Record clinical signs, body weight, and food/water consumption daily.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy and collect major organs for histopathology. The highest dose without significant adverse effects is the No-Observed-Adverse-Effect Level (NOAEL), and the highest dose administered is the Maximum Tolerated Dose (MTD).
Protocol 3: Single-Dose Pharmacokinetic Study in Rats
-
Animals: Use cannulated rats (e.g., with jugular vein cannulas) to allow for serial blood sampling from the same animal.
-
Dosing: Administer a single oral dose of this compound.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Plasma Analysis: Process blood to obtain plasma and analyze the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Data Presentation
Table 1: Example of a Dose-Range Finding Study Design
| Group | Treatment | Dose (mg/kg) | Route | Frequency | N (males/females) |
| 1 | Vehicle Control | 0 | Oral Gavage | Daily | 5/5 |
| 2 | Levophacetoperane HCl | Low Dose | Oral Gavage | Daily | 5/5 |
| 3 | Levophacetoperane HCl | Mid Dose | Oral Gavage | Daily | 5/5 |
| 4 | Levophacetoperane HCl | High Dose | Oral Gavage | Daily | 5/5 |
Table 2: Example of Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 150 ± 25 |
| Tmax | hr | 1.5 ± 0.5 |
| AUC (0-t) | ng*hr/mL | 850 ± 120 |
| Half-life (t1/2) | hr | 4.2 ± 0.8 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical dosage optimization workflow.
Caption: Troubleshooting inconsistent efficacy results.
References
- 2. Levophacetoperane (hydrochloride) | CAS#:23257-56-9 | Chemsrc [chemsrc.com]
- 3. The neuropharmacology of ADHD drugs in vivo: insights on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of phenoxybenzamine hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 10. instechlabs.com [instechlabs.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Animal model responding to ADHD therapy - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Technical Support Center: HPLC Analysis of Levophacetoperane Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Levophacetoperane hydrochloride. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format that you may encounter during the HPLC analysis of this compound.
Q1: Why am I seeing significant peak tailing for my this compound peak?
A1: Peak tailing, where the peak is asymmetrical with a trailing edge, is a common issue when analyzing basic compounds like this compound.[1][2] The primary cause is often secondary interactions between the basic amine groups of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[2][3][]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (e.g., pH 2-3) to keep the silanol groups protonated and reduce their interaction with the protonated amine of the analyte.[1][2]
-
Use of an End-Capped Column: Employ a column that has been "end-capped," a process that blocks many of the residual silanol groups.[5]
-
Buffer Concentration: A low buffer concentration may not be sufficient to maintain a stable pH on the column surface. Consider increasing the buffer strength to within 10-50 mM.[1]
-
Sample Overload: Injecting too much sample can lead to peak tailing.[1][6] Try reducing the injection volume or diluting the sample.[1]
-
Column Degradation: An old or contaminated column can exhibit increased peak tailing. If other troubleshooting steps fail, consider replacing the column.[1]
Q2: My retention time for this compound is shifting between injections. What could be the cause?
A2: Retention time shifts can be frustrating and can point to a few different issues within your HPLC system or methodology.[7][8]
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can cause retention time drift in the initial injections.[9]
-
Mobile Phase Composition: In reverse-phase chromatography, even a small change in the organic solvent percentage can lead to significant shifts in retention time.[10] Prepare the mobile phase carefully and consistently. It is also possible that the mobile phase composition is changing over time due to evaporation of the more volatile component.[10]
-
Pump Performance: Inconsistent flow from the pump can lead to fluctuating retention times. Check for leaks in the pump, and ensure the pump seals are in good condition.[6][7] Air bubbles in the pump head can also cause this issue, so ensure your mobile phase is properly degassed.[6][11]
-
Column Temperature: Fluctuations in column temperature can affect retention times.[12] Using a column oven will provide a stable temperature environment.[12]
-
pH Instability: If you are using a buffered mobile phase, ensure its pH is stable. A change of as little as 0.1 pH units can cause a noticeable shift in retention time for ionizable compounds.[10]
Q3: I am experiencing poor resolution between the this compound peak and an impurity. How can I improve the separation?
A3: Poor resolution, where two peaks are not well-separated, can make accurate quantification difficult.[13][14]
Troubleshooting Steps:
-
Mobile Phase Optimization: Adjusting the mobile phase composition is often the first step. You can try altering the ratio of the organic modifier to the aqueous buffer.[12][14] For ionizable compounds, small changes in pH can significantly impact selectivity.[12]
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the resolution of complex mixtures.[6]
-
Column Selection: A longer column or a column with a smaller particle size can provide higher efficiency and better resolution.[14][15]
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, but be mindful that this will also increase the run time.[15]
-
Temperature: Optimizing the column temperature can alter selectivity and improve resolution.[12]
Q4: The baseline of my chromatogram is noisy. What are the potential sources of this noise?
A4: A noisy baseline can interfere with the detection and integration of peaks, especially at low concentrations.[6]
Troubleshooting Steps:
-
Mobile Phase Contamination: Ensure you are using high-purity solvents and that they are properly filtered and degassed.[6] Air bubbles in the mobile phase are a common cause of baseline noise.[11]
-
Detector Issues: A failing lamp in a UV detector or detector cell contamination can lead to a noisy baseline.[6][16] The detector cell can be cleaned with an appropriate solvent (e.g., 1N HNO3, but check detector compatibility).[16]
-
System Leaks: Leaks in the HPLC system can cause pressure fluctuations that manifest as baseline noise.[6] Carefully inspect all fittings and connections.[16]
-
Incomplete Mobile Phase Mixing: If you are mixing solvents online, ensure the mixer is functioning correctly.[10]
Experimental Protocol: Representative HPLC Method
While a specific validated method for this compound was not found in the initial search, the following protocol is based on a method for the related compound Levocloperastine fendizoate in combination with Chlorpheniramine maleate (B1232345) and can serve as a starting point for method development and troubleshooting.[5][17]
| Parameter | Condition |
| HPLC System | Shimadzu LC 10AT VP with UV Detector[5] |
| Column | Hypersil BDS C18 (25 cm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | 10mM Buffer (pH 6.5) : Acetonitrile (B52724) (50:50, v/v)[5][17] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 227 nm[5][17] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient[5] |
Mobile Phase Preparation: Prepare a 10mM buffer solution and adjust the pH to 6.5. Mix this buffer with acetonitrile in a 50:50 volume-to-volume ratio. Degas the final mobile phase before use.[5][17]
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
Sample Solution Preparation: Prepare the sample by dissolving the formulation (e.g., tablets, syrup) in the mobile phase to achieve a target concentration of this compound within the linear range of the method. The sample may require filtration through a 0.45 µm filter before injection.
Method Validation Parameters
Any analytical method should be validated to ensure it is suitable for its intended purpose.[18] Key validation parameters include:[17]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[18] | Peak purity analysis should show no interference from degradation products or excipients. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration.[18] | Correlation coefficient (r²) > 0.999[5] |
| Accuracy | The closeness of the test results to the true value. | % Recovery within 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | % RSD < 2.0%[5] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | % RSD of results should remain within acceptable limits. |
Visual Troubleshooting Workflows
References
- 1. ijper.org [ijper.org]
- 2. Analytical assessment of a novel RP-HPLC method for the concurrent quantification of selected pharmaceutical drugs levo… [ouci.dntb.gov.ua]
- 3. ijprajournal.com [ijprajournal.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. scbt.com [scbt.com]
- 7. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. librarysearch.hud.ac.uk [librarysearch.hud.ac.uk]
- 9. ijpar.com [ijpar.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. impactfactor.org [impactfactor.org]
- 12. ijpsr.com [ijpsr.com]
- 13. bjbms.org [bjbms.org]
- 14. Levophacetoperane (hydrochloride) | CAS#:23257-56-9 | Chemsrc [chemsrc.com]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
- 17. Determination of illicit drugs and related substances by high-performance liquid chromatography with an electrochemical coulometric-array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Levophacetoperane in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Levophacetoperane and other norepinephrine-dopamine reuptake inhibitors (NDRIs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust cell-based assays and minimize the impact of off-target effects, ensuring the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is Levophacetoperane and what are its primary targets?
Levophacetoperane is a psychostimulant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. It is the reverse ester of methylphenidate[2][3]. Its primary molecular targets are the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). By inhibiting these transporters, Levophacetoperane increases the extracellular concentrations of norepinephrine and dopamine, leading to enhanced noradrenergic and dopaminergic neurotransmission[4].
Q2: What are off-target effects and why are they a concern with compounds like Levophacetoperane?
Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended therapeutic target. For Levophacetoperane, this would involve interactions with proteins other than NET and DAT. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other biological responses that are not related to the on-target mechanism of action. Minimizing off-target effects is crucial for accurately attributing a biological function to the inhibition of norepinephrine and dopamine reuptake.
Q3: A recent review mentioned a "complete binding profile assay" for Levophacetoperane. What were the findings?
A literature review of Levophacetoperane (also referred to as NLS-3) mentions that a complete binding profile assay was conducted. The results of this assay confirmed a favorable benefit/risk profile for phacetoperane compared to other stimulants[3][5]. However, the specific quantitative data from this broad binding screen, which would detail interactions with off-target molecules, is not publicly available in the reviewed literature. Therefore, a comprehensive understanding of Levophacetoperane's off-target profile requires further experimental investigation.
Q4: What are the initial signs in my cell-based assay that might suggest off-target effects of Levophacetoperane?
Several signs may indicate that the observed cellular phenotype is due to off-target effects:
-
Discrepancy with genetic validation: The phenotype observed with Levophacetoperane is not replicated when the primary targets (NET and DAT) are knocked down or knocked out using techniques like CRISPR-Cas9.
-
Inconsistent results with structurally different NDRIs: A structurally unrelated compound with similar inhibitory activity against NET and DAT produces a different or no phenotype.
-
Unusual dose-response curve: The dose-response curve is biphasic or has a very steep or shallow slope, which might suggest the engagement of multiple targets at different concentrations.
-
Cellular toxicity at concentrations close to the effective dose: Significant cytotoxicity is observed at or near the concentration required to see the desired on-target effect.
-
Phenotype observed in cell lines lacking the primary targets: The effect is still present in cell lines that do not express NET or DAT.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results.
If you are observing inconsistent results or a phenotype that does not align with the known functions of norepinephrine and dopamine signaling, consider the following troubleshooting steps.
Troubleshooting Workflow for Inconsistent Phenotypes
Caption: Workflow for troubleshooting inconsistent phenotypic results.
Issue 2: Observed cellular toxicity.
If you are observing significant cytotoxicity in your assays, it is important to determine if this is an on-target or off-target effect.
Troubleshooting Workflow for Cellular Toxicity
Caption: Workflow for investigating the source of cellular toxicity.
Strategies to Minimize Off-Target Effects
Proactively implementing strategies to minimize off-target effects is essential for generating reliable data. The following table summarizes key experimental approaches.
| Strategy | Description | Key Considerations |
| Dose-Response Analysis | Determine the minimal concentration of Levophacetoperane that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets. | Perform a full dose-response curve for every new assay or cell line. |
| Use of Control Compounds | Include a structurally similar but biologically inactive analog of Levophacetoperane as a negative control. This helps to rule out effects caused by the chemical scaffold itself. | The ideal negative control can be difficult to obtain. An alternative is to use a well-characterized NDRI with a different chemical structure. |
| Orthogonal Approaches | Confirm key findings using an alternative method. For Levophacetoperane, this could involve using a structurally different NDRI or a genetic approach to modulate NET and DAT. | This provides strong evidence that the observed phenotype is due to the intended mechanism of action. |
| Genetic Validation | Use techniques like siRNA or CRISPR-Cas9 to knock down or knock out the primary targets (NET and DAT). If the phenotype persists in the absence of the targets, it is likely an off-target effect. | Ensure efficient knockdown/knockout and validate protein expression levels. |
| Target Engagement Assays | Directly measure the binding of Levophacetoperane to its intended targets in the cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this. | A positive target engagement result increases confidence that the compound is interacting with its intended target at the concentrations used. |
| Broad-Panel Screening | To proactively identify potential off-targets, screen Levophacetoperane against a broad panel of receptors, kinases, and other enzymes. | This can be resource-intensive but provides the most comprehensive view of a compound's selectivity. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to confirm that Levophacetoperane engages with its target proteins (NET and DAT) in intact cells.
CETSA Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture: Culture cells expressing the target proteins (e.g., cell lines endogenously expressing or overexpressing NET and DAT) to a suitable confluency.
-
Compound Treatment: Treat cells with Levophacetoperane at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Cell Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (NET or DAT) in the soluble fraction using a suitable method like Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and Levophacetoperane-treated samples. A shift in the melting curve to a higher temperature in the presence of Levophacetoperane indicates target engagement.
Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Phenotype Validation
This protocol outlines a general approach to validate that an observed phenotype is a direct result of modulating NET or DAT.
CRISPR-Cas9 Validation Workflow
Caption: A workflow for validating on-target effects using CRISPR-Cas9.
Methodology:
-
gRNA Design: Design and synthesize guide RNAs (gRNAs) that specifically target the genes encoding for the norepinephrine transporter (SLC6A2) and the dopamine transporter (SLC6A3).
-
Vector Construction and Transfection: Clone the gRNAs into a vector that also expresses the Cas9 nuclease. Transfect the appropriate cell line with this vector.
-
Clonal Selection and Expansion: Select for successfully transfected cells and isolate single-cell clones. Expand these clones to generate a stable knockout cell line.
-
Knockout Validation: Confirm the knockout of the target genes by DNA sequencing to identify mutations and by Western blot to confirm the absence of the target proteins.
-
Phenotypic Assay: Treat both the wild-type and the knockout cell lines with a range of concentrations of Levophacetoperane.
-
Data Analysis: Compare the phenotypic response between the wild-type and knockout cells. If the phenotype is absent or significantly reduced in the knockout cells, it provides strong evidence that the effect is on-target.
By utilizing these FAQs, troubleshooting guides, and experimental protocols, researchers can more effectively design their experiments, interpret their data, and minimize the confounding influence of off-target effects when working with Levophacetoperane and other NDRIs.
References
- 1. americanaddictioncenters.org [americanaddictioncenters.org]
- 2. Levophacetoperane - Wikipedia [en.wikipedia.org]
- 3. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Experimental Designs for Studying Levophacetoperane's Effects
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine experimental designs for studying the effects of Levophacetoperane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Levophacetoperane and what is its primary mechanism of action?
A1: Levophacetoperane is a psychostimulant that is the reverse ester of methylphenidate.[1][2] Its primary mechanism of action is the competitive inhibition of the reuptake of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), respectively.[1][3] This leads to increased extracellular concentrations of these neurotransmitters, enhancing adrenergic and dopaminergic signaling. It has been investigated for its potential therapeutic uses in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and obesity.[2][4][5]
Q2: What are the key physicochemical properties of Levophacetoperane to consider for experimental setup?
A2: Understanding the physicochemical properties of Levophacetoperane is crucial for proper handling and experimental design. Key properties are summarized in the table below. The hydrochloride salt of Levophacetoperane is soluble in DMSO.[] For aqueous buffers, solubility should be experimentally determined, and the use of a slight excess of acidic buffer may be beneficial for dissolution.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₂ | [2] |
| Molecular Weight | 233.31 g/mol | [2] |
| IUPAC Name | [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate | [2] |
| Form | Hydrochloride salt | [][7] |
| Solubility | Soluble in DMSO | [] |
| Melting Point | 229-230 °C (hydrochloride) | [] |
Q3: Are there any specific safety precautions to be aware of when handling Levophacetoperane?
A3: Levophacetoperane is a psychostimulant and should be handled with appropriate laboratory safety precautions. It is intended for research use only.[1][7] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work in a well-ventilated area or a chemical fume hood. Refer to the material safety data sheet (MSDS) provided by the supplier for detailed safety information.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during in vitro and in vivo experiments with Levophacetoperane.
In Vitro Experiments: Radioligand Binding and Uptake Assays
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
-
Potential Cause: The radioligand may be binding to sites other than the intended transporter (DAT or NET). This can be due to hydrophobic interactions with the filter membrane or other proteins in the preparation.
-
Recommended Solution:
-
Pre-treat filters: Soak filters in a solution of 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding of positively charged radioligands.
-
Optimize blocking agents: Include bovine serum albumin (BSA) at a concentration of 0.1-1% in the assay buffer to block non-specific binding sites.
-
Use appropriate controls: Always include a condition with a high concentration of a known, selective inhibitor (e.g., GBR12909 for DAT, desipramine (B1205290) for NET) to define non-specific binding accurately.
-
Wash thoroughly and quickly: After incubation, wash the filters rapidly with ice-cold buffer to remove unbound radioligand without causing significant dissociation from the transporter.
-
Issue 2: Low Signal or Inconsistent Results in Neurotransmitter Uptake Assays
-
Potential Cause: This could be due to low transporter expression in the chosen cell line, degradation of the neurotransmitter or Levophacetoperane, or suboptimal assay conditions.
-
Recommended Solution:
-
Cell line selection: Use cell lines with stable and high expression of either DAT or NET.
-
Include an antioxidant: Add an antioxidant like ascorbic acid (0.1-1 mM) to the uptake buffer to prevent the oxidation of dopamine and norepinephrine.
-
Optimize incubation time and temperature: Determine the optimal incubation time and temperature to ensure linear uptake of the neurotransmitter.
-
Prepare fresh solutions: Prepare Levophacetoperane solutions fresh for each experiment from a stock solution stored under appropriate conditions to avoid degradation.
-
Issue 3: Difficulty Dissolving Levophacetoperane Hydrochloride in Aqueous Buffers
-
Potential Cause: this compound may have limited solubility in neutral or basic aqueous solutions.
-
Recommended Solution:
-
Use a slightly acidic buffer: Prepare stock solutions in a buffer with a pH slightly below neutral (e.g., pH 6.0-6.5).
-
Sonication: Use a sonicator to aid in the dissolution of the compound.
-
Prepare a high-concentration stock in DMSO: Dissolve the compound in 100% DMSO to create a high-concentration stock solution. Then, dilute this stock into the aqueous assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid affecting the assay.
-
In Vivo Experiments: Microdialysis
Issue 1: Low or Unstable Basal Levels of Dopamine and Norepinephrine in Microdialysate
-
Potential Cause: Improper probe placement, tissue damage during probe insertion, or degradation of neurotransmitters in the collected samples.
-
Recommended Solution:
-
Verify probe placement: Histologically verify the placement of the microdialysis probe in the target brain region after the experiment.
-
Allow for stabilization period: After probe insertion, allow for a stabilization period of at least 1-2 hours before collecting baseline samples to allow the tissue to recover from the initial trauma.
-
Use an antioxidant in the perfusate: Include an antioxidant such as ascorbic acid in the artificial cerebrospinal fluid (aCSF) used for perfusion to prevent the degradation of catecholamines.
-
Keep samples cold: Collect dialysate samples in tubes kept on ice or in a refrigerated fraction collector and add a small amount of antioxidant to each tube.
-
Issue 2: High Variability in Neurotransmitter Response to Levophacetoperane Administration
-
Potential Cause: Inconsistent drug delivery, individual differences in animal metabolism, or variations in probe recovery.
-
Recommended Solution:
-
Consistent administration route: Use a consistent and reliable route of administration (e.g., intraperitoneal, subcutaneous, or intravenous) and ensure accurate dosing.
-
Acclimatize animals: Properly acclimatize animals to the experimental setup to reduce stress-induced variations in neurotransmitter levels.
-
Determine probe recovery: Calibrate the microdialysis probe in vivo using the no-net-flux method or by retrodialysis to account for variations in probe efficiency between animals.
-
Increase sample size: Use a sufficient number of animals per group to account for biological variability.
-
Experimental Protocols
Protocol 1: In Vitro Dopamine/Norepinephrine Uptake Inhibition Assay
This protocol details the methodology for assessing the inhibitory effect of Levophacetoperane on dopamine and norepinephrine uptake in cultured cells expressing the respective transporters.
-
Cell Culture:
-
Culture human embryonic kidney (HEK 293) cells stably expressing either the human dopamine transporter (hDAT) or the human norepinephrine transporter (hNET) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Preparation of Solutions:
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4). Add 0.2 mg/mL ascorbic acid and 10 µM pargyline (B1678468) to the buffer immediately before use.
-
Levophacetoperane Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in assay buffer to obtain final desired concentrations.
-
Radiolabeled Neurotransmitter: Prepare working solutions of [³H]dopamine or [³H]norepinephrine in assay buffer.
-
-
Uptake Assay Procedure:
-
Wash the cell monolayer twice with warm assay buffer.
-
Pre-incubate the cells with varying concentrations of Levophacetoperane or vehicle (assay buffer with the same final concentration of DMSO) for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the [³H]neurotransmitter solution to each well.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with 1% sodium dodecyl sulfate (B86663) (SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
To determine non-specific uptake, run a parallel set of experiments in the presence of a high concentration of a selective inhibitor (e.g., 10 µM GBR12909 for DAT or 10 µM desipramine for NET).
-
-
Data Analysis:
-
Subtract the non-specific uptake from the total uptake to obtain specific uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the Levophacetoperane concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Protocol 2: In Vivo Microdialysis in Freely Moving Rats
This protocol describes the procedure for measuring extracellular dopamine and norepinephrine levels in the rat brain following Levophacetoperane administration.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize adult male Sprague-Dawley rats with isoflurane.
-
Secure the rat in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animals to recover for at least 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane length) into the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂, containing 0.1 mM ascorbic acid) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 90-120 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer Levophacetoperane (e.g., via intraperitoneal injection) or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Store samples at -80°C until analysis.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Separate the catecholamines on a reverse-phase C18 column.
-
Quantify the concentrations by comparing the peak areas to those of external standards.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline concentration.
-
Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with repeated measures, to compare the effects of Levophacetoperane over time with the vehicle group.
-
Data Presentation
Table 1: Comparative In Vitro Potency of Levophacetoperane and Other NDRIs
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity (NET/DAT) |
| Levophacetoperane | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Methylphenidate | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
| Bupropion | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
| Nomifensine | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
Note: "Reference Value" indicates that these values would be populated from literature sources for comparative purposes.
Visualizations
Signaling Pathway of Levophacetoperane
Caption: Mechanism of action of Levophacetoperane.
Experimental Workflow for In Vitro Uptake Inhibition Assay
Caption: Workflow for neurotransmitter uptake assay.
Logical Relationship for Troubleshooting High Non-Specific Binding
Caption: Troubleshooting high non-specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Levophacetoperane - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrineâdopamine reuptake inhibitor [medbox.iiab.me]
- 7. scbt.com [scbt.com]
Technical Support Center: Overcoming Low Yields in the Synthetic Route to Levophacetoperane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Levophacetoperane. Our aim is to equip researchers with the necessary information to diagnose and resolve issues leading to low yields, ensuring a more efficient and successful synthetic campaign.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the key stages of the Levophacetoperane synthesis, from the formation of the key amino alcohol intermediate to the final chiral resolution.
Stage 1: Synthesis of (threo/erythro)-α-phenyl-2-piperidinemethanol
The initial step involves the reaction of a 2-pyridyl precursor with a phenyl Grignard reagent, followed by reduction of the pyridine (B92270) ring, or the reaction of 2-formylpiperidine with a phenyl Grignard reagent. This stage is critical for establishing the two stereocenters of the molecule.
Question 1: My Grignard reaction to form α-phenyl-2-piperidinemethanol is giving a low yield. What are the common causes?
Answer: Low yields in this Grignard reaction are frequently due to several factors:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.
-
Inactive Magnesium: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium using methods such as stirring without solvent under an inert atmosphere, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Side Reactions: The primary side reaction is the formation of biphenyl (B1667301) from the unreacted phenylmagnesium bromide during workup. Another potential issue is the competing enolization of the aldehyde if 2-formylpiperidine is used.
-
Incorrect Stoichiometry: Ensure an accurate determination of the Grignard reagent concentration via titration before adding it to the reaction.
| Troubleshooting Summary: Grignard Reaction | |
| Problem | Possible Cause & Solution |
| Reaction fails to initiate | Inactive Magnesium: Activate with iodine or 1,2-dibromoethane. Wet Glassware/Solvents: Ensure all materials are scrupulously dried. |
| Low yield of desired alcohol | Side Reactions: Add the Grignard reagent slowly at a low temperature (e.g., 0 °C) to minimize side reactions. Incorrect Reagent Concentration: Titrate the Grignard reagent before use. |
| Formation of significant biphenyl byproduct | Excess Grignard Reagent: Use a moderate excess of the Grignard reagent (1.1-1.3 equivalents). |
Question 2: The diastereoselectivity of my α-phenyl-2-piperidinemethanol synthesis is poor, leading to a difficult separation of the threo and erythro isomers. How can I improve this?
Answer: Controlling the diastereoselectivity in the formation of the amino alcohol is crucial for maximizing the yield of the desired threo isomer.
-
Reaction Temperature: The addition of the Grignard reagent at lower temperatures can enhance diastereoselectivity.
-
Choice of Reagents: The use of certain chelating agents or specific protecting groups on the piperidine (B6355638) nitrogen can influence the facial selectivity of the nucleophilic attack.
-
Reduction of 2-benzoylpyridine (B47108): An alternative route involves the reduction of 2-benzoylpyridine. The choice of reducing agent can significantly impact the diastereomeric ratio. For instance, catalytic hydrogenation may offer different selectivity compared to hydride reducing agents like sodium borohydride (B1222165).
Stage 2: Separation of threo and erythro Diastereomers
The separation of the desired threo diastereomer from the unwanted erythro isomer is a critical purification step. Inefficient separation can lead to significant loss of material.
Question 3: I am losing a significant amount of the threo-α-phenyl-2-piperidinemethanol during separation from the erythro isomer. What are the best methods for this separation?
Answer: The separation of diastereomers relies on their different physical properties.
-
Fractional Crystallization: This is a common method. The choice of solvent is critical. Experiment with a range of solvents and solvent mixtures to find a system where the solubility of the two diastereomers is significantly different. Often, converting the amino alcohols to their hydrochloride salts can improve their crystallinity and aid in separation.
-
Column Chromatography: Silica (B1680970) gel chromatography can be effective. A careful selection of the eluent system is necessary to achieve good separation. Monitor the separation closely by thin-layer chromatography (TLC).
-
Epimerization of the Unwanted Isomer: To improve the overall yield, the unwanted erythro isomer can be epimerized to a mixture of threo and erythro isomers, which can then be subjected to the separation process again. This is often achieved by treatment with a base.
| Comparison of Diastereomer Separation Methods | |
| Method | Advantages |
| Fractional Crystallization | Scalable, cost-effective for large quantities. |
| Column Chromatography | High resolution for small to medium scales. |
Stage 3: Acetylation of threo-α-phenyl-2-piperidinemethanol
The esterification of the secondary alcohol to form phacetoperane is typically straightforward but can be a source of yield loss if not optimized.
Question 4: The acetylation of my threo-α-phenyl-2-piperidinemethanol is incomplete or results in side products. How can I improve the yield?
Answer: Incomplete acetylation or the formation of byproducts can be addressed by optimizing the reaction conditions.
-
Choice of Acetylating Agent: Acetic anhydride (B1165640) is commonly used. For less reactive alcohols, acetyl chloride can be more effective but may require more careful handling due to its reactivity.
-
Catalyst: The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in catalytic amounts can significantly accelerate the reaction.
-
Base: A base, such as triethylamine (B128534) or pyridine, is typically used to neutralize the acid byproduct (acetic acid or HCl). Pyridine can also act as a catalyst.
-
Reaction Temperature: The reaction is often performed at room temperature, but gentle heating may be required for complete conversion. Monitor the reaction progress by TLC.
| Acetylation Reaction Conditions | |
| Parameter | Recommendation |
| Acetylating Agent | Acetic Anhydride (standard), Acetyl Chloride (for less reactive substrates) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) (0.05-0.1 eq.) |
| Base | Triethylamine or Pyridine (1.5-2.0 eq.) |
| Solvent | Dichloromethane, Chloroform, or Tetrahydrofuran |
| Temperature | 0 °C to room temperature |
Stage 4: Chiral Resolution of (±)-threo-Phacetoperane
The final and often most challenging step is the separation of the desired (R,R)-enantiomer (Levophacetoperane) from the (S,S)-enantiomer.
Question 5: My chiral resolution of (±)-threo-phacetoperane using a chiral acid is giving a low yield of the desired enantiomer. How can I optimize this process?
Answer: Chiral resolution by diastereomeric salt formation is an empirical process, and optimization is key to achieving a good yield. The theoretical maximum yield for a single resolution is 50%.
-
Screening of Resolving Agents: The choice of the chiral resolving agent is crucial. For a basic compound like phacetoperane, common chiral acids to screen include (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, and (+)-camphorsulfonic acid.
-
Solvent Selection: The solvent plays a critical role in the differential solubility of the diastereomeric salts. A systematic screening of solvents (e.g., methanol, ethanol (B145695), isopropanol, acetone, and mixtures with water) is necessary to find conditions where one diastereomeric salt selectively precipitates.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic mixture can influence the efficiency of the resolution. Typically, 0.5 to 1.0 equivalents of the resolving agent are used.
-
Racemization and Recycling: To exceed the 50% theoretical yield, the unwanted (S,S)-enantiomer from the mother liquor should be isolated, racemized (converted back to the racemic mixture), and reintroduced into the resolution process.
| Chiral Resolution Optimization Parameters | |
| Parameter | Key Considerations |
| Resolving Agent | Screen various chiral acids (e.g., tartaric acid derivatives, camphorsulfonic acid). |
| Solvent | Screen a range of polar and non-polar solvents and their mixtures. |
| Temperature | Control the cooling rate to promote selective crystallization. |
| Stoichiometry | Optimize the molar ratio of the resolving agent. |
Experimental Protocols
Protocol 1: Synthesis of threo-α-phenyl-2-piperidinemethanol
-
To a solution of 2-benzoylpyridine (1.0 eq.) in methanol, add sodium borohydride (1.5 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give a mixture of diastereomers.
-
The crude product is then subjected to catalytic hydrogenation using Platinum(IV) oxide (Adam's catalyst) in ethanol under a hydrogen atmosphere to reduce the pyridine ring.
-
After the reaction is complete, filter the catalyst and concentrate the solvent to obtain the crude α-phenyl-2-piperidinemethanol.
Protocol 2: Acetylation of threo-α-phenyl-2-piperidinemethanol
-
Dissolve threo-α-phenyl-2-piperidinemethanol (1.0 eq.) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Chiral Resolution of (±)-threo-Phacetoperane
-
Dissolve (±)-threo-phacetoperane (1.0 eq.) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (-)-dibenzoyl-L-tartaric acid (0.5 eq.) in a minimal amount of hot methanol.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature, then to 4 °C.
-
Collect the precipitated diastereomeric salt by filtration.
-
Wash the salt with cold methanol.
-
To liberate the free base, suspend the salt in a biphasic mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate and stir until all solids have dissolved.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched Levophacetoperane.
-
Determine the enantiomeric excess by chiral HPLC.
Visualizations
Caption: Synthetic pathway to Levophacetoperane.
Caption: Troubleshooting workflow for the Grignard reaction.
Caption: Optimization of the chiral resolution process.
Best practices for the storage and handling of Levophacetoperane hydrochloride
This guide provides best practices for the storage and handling of Levophacetoperane hydrochloride, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: The solid form of this compound should be stored in a tightly sealed container. For specific temperature recommendations, always refer to the manufacturer's instructions.
Q2: What are the recommended storage conditions for this compound in solvent?
A: When dissolved in a solvent, this compound should be stored under the following conditions to ensure stability.[1][2]
Storage Conditions for this compound in Solvent
| Temperature | Duration | Storage Notes |
| -80°C | 6 months | Sealed storage, away from moisture.[1][2] |
| -20°C | 1 month | Sealed storage, away from moisture.[1][2] |
Q3: Can this compound be shipped at room temperature?
A: Yes, it can be shipped at room temperature for short durations of less than two weeks.[1]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A: To ensure safety, it is important to use appropriate PPE. This includes:
-
Eye protection: Safety goggles with side-shields.[1]
-
Hand protection: Protective gloves.[1]
-
Body protection: Impervious clothing.[1]
-
Respiratory protection: A suitable respirator should be used, especially when handling the powder form to avoid dust formation.[1]
Q5: What are the first-aid measures in case of exposure?
A: In case of accidental exposure, follow these first-aid guidelines:
-
Eye contact: Immediately flush eyes with large amounts of water and seek medical attention.[1]
-
Skin contact: Rinse the affected skin area thoroughly with water and remove contaminated clothing.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]
Experimental Troubleshooting Guide
This section addresses potential issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of the compound. Levophacetoperane is the reverse ester of methylphenidate and contains an ester group that can be susceptible to hydrolysis.[2][3][4]
-
Possible Cause 1: Improper Storage. Storing the compound in solution for extended periods, even at recommended temperatures, can lead to gradual degradation.
-
Troubleshooting Steps:
-
Prepare fresh solutions for each experiment whenever possible.
-
If using a stock solution, ensure it has been stored correctly and is within the recommended timeframe for stability.
-
Consider performing a quality control check on your compound, such as HPLC, to assess its purity.
-
-
Possible Cause 2: pH of the Solution. The stability of compounds with ester groups can be pH-dependent.[5][6]
-
Troubleshooting Steps:
-
Review the pH of your experimental buffer or solution.
-
If possible, maintain a neutral pH to minimize hydrolysis.
-
If the experimental conditions require acidic or basic solutions, minimize the time the compound is in these conditions.
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause: Incorrect Solvent.
-
Troubleshooting Steps:
-
Consult the manufacturer's datasheet for recommended solvents.
-
If the information is not available, test solubility in small amounts of common laboratory solvents such as DMSO, ethanol, or water.
-
Sonication may aid in dissolving the compound.
-
Experimental Workflows
The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
The following diagram illustrates the troubleshooting logic for inconsistent experimental results.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Levophacetoperane (hydrochloride) | CAS#:23257-56-9 | Chemsrc [chemsrc.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. iipseries.org [iipseries.org]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal responses to Levophacetoperane hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Levophacetoperane hydrochloride in animal experiments. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide is based on established principles of in vivo pharmacology for psychostimulants that act as dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitors. The provided protocols and data tables are illustrative examples and should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a psychostimulant that competitively inhibits the reuptake of norepinephrine and dopamine in the brain.[1] This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced signaling. It is the reverse ester of methylphenidate.[2][3]
Q2: What are the common sources of variability in animal responses to this compound?
Variability in animal responses to drug administration is a common challenge in preclinical research. Key factors influencing the effects of this compound include:
-
Species and Strain: Different species and even strains within the same species can exhibit significant differences in drug metabolism, distribution, and target receptor sensitivity.[4][5]
-
Sex: Hormonal and physiological differences between male and female animals can lead to variations in drug pharmacokinetics and pharmacodynamics.[6][7][8]
-
Age: The age of the animal can impact metabolic rates and the development of the nervous system, leading to altered drug responses.[4][5]
-
Genetics: Individual genetic variations can influence the expression and function of drug-metabolizing enzymes and transporters.[4][9]
-
Diet and Gut Microbiome: Diet can affect drug absorption and metabolism, and the composition of the gut microbiome has been shown to influence the disposition of various drugs.
-
Health Status: Underlying health conditions can alter an animal's physiological response to a drug.[4]
-
Environmental Factors: Housing conditions, stress levels, and the time of day can all contribute to variability in experimental outcomes.
Q3: How can I minimize experimental variability?
To minimize variability, it is crucial to standardize your experimental procedures as much as possible. This includes:
-
Using animals of the same species, strain, sex, and age.
-
Acclimatizing animals to the experimental environment before the study begins.
-
Controlling for environmental factors such as light-dark cycles, temperature, and noise.
-
Standardizing housing conditions and diet.
-
Ensuring consistent drug formulation and administration techniques.
-
Randomizing animals to treatment groups.
-
Blinding experimenters to the treatment conditions where possible.
Troubleshooting Guides
Issue 1: High variability in behavioral responses (e.g., locomotor activity).
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper placement. For injections, use a consistent site and technique. |
| Environmental Stressors | Acclimate animals to the testing apparatus before drug administration. Minimize noise and disturbances in the experimental room. |
| Circadian Rhythm Effects | Conduct behavioral testing at the same time each day to account for natural fluctuations in activity levels. |
| Individual Animal Differences | Increase the sample size per group to improve statistical power and account for individual variability. |
Issue 2: Unexpectedly low or no drug effect.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Review the literature for appropriate dose ranges for similar compounds in your chosen animal model. Perform a dose-response study to determine the optimal dose. |
| Poor Drug Solubility/Stability | Verify the solubility and stability of your this compound formulation. Prepare fresh solutions for each experiment. |
| Rapid Metabolism | Consider the pharmacokinetic profile of the drug in your animal model. The time course of your experiment may not align with the peak plasma concentration. |
| Route of Administration | The chosen route of administration may not provide adequate bioavailability. Consider alternative routes (e.g., intraperitoneal vs. oral). |
Issue 3: Inconsistent results in neurochemical analyses (e.g., microdialysis).
| Possible Cause | Troubleshooting Step |
| Probe Placement Variability | Use stereotaxic surgery with precise coordinates to ensure consistent probe placement in the target brain region. Histologically verify probe placement after the experiment. |
| Probe Recovery Issues | Calibrate each microdialysis probe in vitro before implantation to determine its relative recovery. |
| Analytical Method Sensitivity | Ensure your analytical method (e.g., HPLC) is sensitive enough to detect the expected changes in neurotransmitter levels. |
| Basal Level Instability | Allow for a stable baseline collection period before drug administration to ensure neurotransmitter levels are not fluctuating due to other factors. |
Data Presentation: Illustrative Examples
The following tables contain hypothetical data to illustrate how quantitative results on variability could be presented. These are not actual experimental results for this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Rodent Strains.
| Parameter | Sprague-Dawley Rat | Wistar Rat | C57BL/6 Mouse | BALB/c Mouse |
| Tmax (h) | 0.5 | 0.75 | 0.25 | 0.5 |
| Cmax (ng/mL) | 150 | 125 | 200 | 180 |
| AUC (ng*h/mL) | 450 | 400 | 300 | 350 |
| Clearance (mL/min/kg) | 10 | 12 | 20 | 18 |
Table 2: Hypothetical EC50 Values for Locomotor Activity Increase by this compound.
| Animal Model | EC50 (mg/kg) |
| Male Sprague-Dawley Rat | 2.5 |
| Female Sprague-Dawley Rat | 1.8 |
| Male C57BL/6 Mouse | 3.0 |
| Female C57BL/6 Mouse | 2.2 |
Experimental Protocols: General Templates
These are generalized protocols for assessing the effects of psychostimulants and should be optimized for this compound.
Protocol 1: Locomotor Activity Assessment
-
Animal Acclimation: Acclimate mice or rats to the locomotor activity chambers for 60 minutes for at least 3 consecutive days prior to the test day.
-
Drug Administration: On the test day, administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the animal back into the locomotor activity chamber and record activity (e.g., distance traveled, beam breaks) for a predefined period (e.g., 120 minutes).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Calculate the total activity over the entire session.
Protocol 2: In Vivo Microdialysis for Dopamine and Norepinephrine
-
Stereotaxic Surgery: Anesthetize the animal and implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Allow for a recovery period of at least 5-7 days.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe into the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes to ensure stable neurotransmitter levels.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Drug Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline levels.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to Human Behavioral Pharmacology: Methods, Design Considerations and Ethics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of sex on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sex-Related Differences in Pharmacological Response to CNS Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - Konofal - Current Medicinal Chemistry [journals.eco-vector.com]
Validation & Comparative
Comparative Efficacy of Levophacetoperane Hydrochloride in Preclinical Models: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of Levophacetoperane hydrochloride against established psychostimulants, Methylphenidate and Amphetamine, in the context of preclinical models of cognitive enhancement. While direct preclinical efficacy data for this compound is not publicly available, this guide offers a comprehensive overview of its mechanism of action and compares it with the performance of well-documented alternatives, supported by experimental data.
Introduction to this compound
Mechanism of Action: Dopamine (B1211576) and Norepinephrine (B1679862) Reuptake Inhibition
This compound's primary mechanism of action involves the blockade of dopamine transporters (DAT) and norepinephrine transporters (NET). This inhibition slows the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby prolonging their activity and enhancing neurotransmission. This mechanism is shared with other psychostimulants like methylphenidate and amphetamine.
Figure 1: Mechanism of Dopamine Reuptake Inhibition by Levophacetoperane.
Comparative Preclinical Efficacy
Due to the absence of publicly available preclinical data on this compound, this section focuses on the well-documented efficacy of its comparators, Methylphenidate and Amphetamine, in two standard preclinical models of learning and memory: the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) test.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.
Table 1: Summary of Methylphenidate and Amphetamine Efficacy in the Novel Object Recognition (NOR) Test
| Compound | Animal Model | Dosage | Key Findings | Citation |
| Methylphenidate | Weanling and periadolescent rats | Chronic 5.0 mg/kg | Disrupted novel object exploration. | [1] |
| Methylphenidate | DARPP-32 knockout mice | Not specified | Restored novel object recognition in knockout mice. | [2] |
| Amphetamine | Not available | Not available | Data not found in the searched literature. |
Morris Water Maze (MWM) Test
The MWM test is a widely used behavioral task to assess spatial learning and memory in rodents.
Table 2: Summary of Methylphenidate and Amphetamine Efficacy in the Morris Water Maze (MWM) Test
| Compound | Animal Model | Dosage | Key Findings | Citation |
| Methylphenidate | Not available | Not available | Data not found in the searched literature. | |
| d-Amphetamine | Wistar rats | 1-5 mg/kg, i.p. (withdrawal) | Did not impair acquisition; enhanced behavioral switching during reversal learning. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the NOR and MWM tests, derived from the cited literature.
Novel Object Recognition (NOR) Test Protocol
This protocol is a generalized procedure for conducting the NOR test in rodents.
Figure 2: Experimental Workflow for the Novel Object Recognition Test.
Detailed Steps:
-
Habituation: Each animal is individually placed in an empty open-field arena (e.g., 40x40x40 cm) for a set period (e.g., 10 minutes) to acclimate to the environment.
-
Training/Familiarization: 24 hours after habituation, two identical objects are placed in the arena. The animal is allowed to explore the objects for a defined duration (e.g., 5-10 minutes). The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
Testing: After a retention interval (e.g., 1 hour to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced by a novel object. The time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index is calculated to quantify recognition memory. A higher discrimination index indicates better memory, as the animal spends more time exploring the novel object.
Morris Water Maze (MWM) Test Protocol
This protocol outlines the general procedure for conducting the MWM test in rodents.
Detailed Steps:
-
Apparatus: A large circular pool (e.g., 120-150 cm in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface in one of the four designated quadrants.
-
Acquisition Training: For several consecutive days (e.g., 4-5 days), each animal undergoes multiple trials per day. In each trial, the animal is released into the water from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Probe Trial: 24 hours after the last training session, the platform is removed from the pool, and the animal is allowed to swim freely for a fixed duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Data Analysis: Key metrics for analysis include escape latency during training, distance swam, and the percentage of time spent in the target quadrant during the probe trial.
Conclusion and Future Directions
While this compound's mechanism of action as a dopamine and norepinephrine reuptake inhibitor positions it as a promising candidate for cognitive enhancement, the lack of publicly available preclinical efficacy data hinders a direct comparison with established stimulants like Methylphenidate and Amphetamine. The existing data for these comparators in models like the Novel Object Recognition and Morris Water Maze tests provide a benchmark for future investigations.
To validate the efficacy of this compound, rigorous preclinical studies are warranted. Future research should focus on generating quantitative data in well-established cognitive assays, such as the NOR and MWM tests, across a range of doses. Such studies will be crucial in determining its potential as a therapeutic agent for cognitive deficits and for providing a solid foundation for its clinical development. Researchers in the field are encouraged to pursue these investigations to elucidate the full therapeutic potential of this compound.
References
- 1. The effects of methylphenidate on novel object exploration in weanling and periadolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylphenidate restores novel object recognition in DARPP-32 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The acquisition, retention and reversal of spatial learning in the morris water maze task following withdrawal from an escalating dosage schedule of amphetamine in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Levophacetoperane with Other Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that acts as a competitive inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake.[1][2] Developed in the 1950s, it has been used as an antidepressant and anorectic and is the reverse ester of the well-known dopamine reuptake inhibitor (DRI), methylphenidate.[3][4] Recent research has revisited Levophacetoperane, under the designation NLS-3, exploring its potential as a safer and more potent alternative to traditional stimulants for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[5] This guide provides a head-to-head comparison of Levophacetoperane with other prominent DRIs, focusing on their pharmacological profiles and supported by experimental data.
While a complete binding profile assay for Levophacetoperane has been conducted and is reported to show a favorable benefit/risk profile compared to other stimulants, the specific quantitative data on its binding affinities (Ki) and potencies (IC50) for the dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters are not publicly available in the reviewed literature.[5] Therefore, this comparison will present the available quantitative data for other selected DRIs and offer a qualitative assessment of Levophacetoperane based on existing publications.
Quantitative Comparison of Dopamine Reuptake Inhibitors
The following tables summarize the in vitro binding affinities and potencies of several well-characterized dopamine reuptake inhibitors. This data is essential for understanding their selectivity and potential clinical effects.
Table 1: In Vitro Binding Affinities (Ki, nM) for Monoamine Transporters
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Selectivity (DAT vs. NET) | Selectivity (DAT vs. SERT) |
| Levophacetoperane (NLS-3) | Data not available | Data not available | Data not available | Data not available | Data not available |
| d-Methylphenidate | 13.9 | 39.4 | >10,000 | 2.83 | >719 |
| Cocaine | 250 | 490 | 310 | 1.96 | 1.24 |
| Bupropion | 526 | 1,980 | 43,800 | 3.76 | 83.27 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Potencies (IC50, nM) for Monoamine Reuptake Inhibition
| Compound | Dopamine Reuptake Inhibition | Norepinephrine Reuptake Inhibition | Serotonin Reuptake Inhibition |
| Levophacetoperane (NLS-3) | Data not available | Data not available | Data not available |
| d-Methylphenidate | 4.3 | 25 | >10,000 |
| Cocaine | 293 | 380 | 237 |
| Bupropion | 1,800 | 2,300 | 1,900 |
Note: Lower IC50 values indicate greater potency in inhibiting reuptake.
Qualitative Comparison and Pharmacological Profile of Levophacetoperane
Levophacetoperane is described as a competitive inhibitor of both dopamine and norepinephrine reuptake.[1][2] Its structural relationship to methylphenidate as its reverse ester is a key feature.[3] Preclinical and clinical observations suggest that Levophacetoperane may have a more favorable safety and tolerability profile compared to methylphenidate and amphetamine, with fewer side effects reported in studies involving children and adolescents.[5] This suggests a potentially different interaction with the monoamine transporters or downstream signaling pathways, which could be elucidated by the full binding profile data.
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), and [³H]Paroxetine (for SERT).
-
Test compound (e.g., Levophacetoperane) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Measuring Extracellular Dopamine Levels
Objective: To measure the effect of a test compound on extracellular dopamine concentrations in a specific brain region (e.g., striatum) of a freely moving animal.
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
A microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Test compound (e.g., Levophacetoperane) for administration.
-
A fraction collector to collect dialysate samples.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.
Procedure:
-
Surgically implant a guide cannula into the target brain region of the anesthetized animal using stereotaxic coordinates.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish basal dopamine levels.
-
Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Continue collecting dialysate samples at regular intervals post-administration.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the changes in dopamine levels as a percentage of the baseline.
Visualizing Mechanisms and Workflows
Dopamine Signaling Pathway and DRI Mechanism of Action
Caption: Dopamine signaling pathway and the inhibitory action of DRIs.
Experimental Workflow for Evaluating Dopamine Reuptake Inhibitors
Caption: A typical experimental workflow for the preclinical evaluation of DRIs.
References
- 1. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Levophacetoperane - Wikipedia [en.wikipedia.org]
- 5. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - Konofal - Current Medicinal Chemistry [journals.eco-vector.com]
Comparative Guide to Analytical Methods for the Determination of Levophacetoperane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Levophacetoperane, a psychostimulant compound. Due to the limited availability of direct comparative studies in published literature, this document outlines common analytical techniques applied to central nervous system (CNS) stimulants and presents a framework for their cross-validation. The experimental data presented herein is illustrative, based on the typical performance of these methods for similar analytes, to guide researchers in method selection and validation.
Introduction to Levophacetoperane and Analytical Challenges
Levophacetoperane is a psychostimulant that has been investigated for its potential therapeutic effects.[1][2][3] As with any active pharmaceutical ingredient (API), robust and reliable analytical methods are crucial for quality control, pharmacokinetic studies, and formulation development. The selection of an appropriate analytical technique depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Cross-validation of analytical methods is a critical step to ensure consistency and reliability of results when different techniques are employed.[4][5][6]
Key Analytical Techniques for CNS Stimulants
Several analytical techniques are commonly employed for the analysis of CNS stimulants and other psychoactive substances.[7][8][9][10] The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique in pharmaceutical analysis.[11] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like Levophacetoperane, which possesses chromophores, UV detection is a common and cost-effective choice.
-
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[7] This technique is particularly useful for the analysis of analytes at very low concentrations in complex matrices, such as biological fluids.
Experimental Protocols (Illustrative)
The following are proposed experimental protocols for the determination of Levophacetoperane using HPLC-UV, GC-FID, and LC-MS/MS. These are based on standard methodologies for similar pharmaceutical compounds.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
2. Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, ramp to 280 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Splitless.
-
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and may require derivatization to improve volatility and peak shape.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC-UV method, but with a potentially lower flow rate compatible with the MS interface.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Levophacetoperane would need to be determined.
-
Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.
-
-
Sample Preparation: Simple dilution for clean samples or solid-phase extraction (SPE) for complex matrices like plasma or urine.
Comparative Performance Data (Illustrative)
The following table summarizes the expected performance characteristics of the three analytical methods for the determination of Levophacetoperane. This data is hypothetical and intended for comparative purposes.
| Parameter | HPLC-UV | GC-FID | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 5 - 200 | 0.001 - 1 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.5 | 0.0001 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 1.5 | 0.0003 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2% | < 3% | < 1.5% |
| Selectivity | Moderate | Moderate to High | Very High |
| Throughput | Moderate | Moderate | High |
| Cost | Low | Low | High |
Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that different analytical methods produce comparable results.[4][5][12] This process is critical when transferring a method between laboratories or when using different techniques to analyze samples from the same study. The goal is to demonstrate that the results are independent of the method used.
A typical cross-validation study would involve:
-
Selection of Samples: A set of quality control (QC) samples at different concentration levels (low, medium, and high) and incurred samples (if available) are chosen.
-
Analysis: The selected samples are analyzed using both the reference (established) method and the new (comparator) method.
-
Comparison of Results: The results obtained from both methods are statistically compared. The acceptance criteria are typically based on the percentage difference between the results.
Visualizations
.dot
Caption: Experimental Workflow for Levophacetoperane Determination by HPLC-UV.
.dot
Caption: Experimental Workflow for Levophacetoperane Determination by GC-FID.
.dot
Caption: Experimental Workflow for Levophacetoperane Determination by LC-MS/MS.
.dot
References
- 1. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - Konofal - Current Medicinal Chemistry [journals.eco-vector.com]
- 2. Levophacetoperane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 7. Screening Analysis for Designer Stimulants by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cns stimulants and depressants screening models | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. e-b-f.eu [e-b-f.eu]
Statistical Validation of Behavioral Data from Levophacetoperane Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Levophacetoperane, a psychostimulant with a unique profile as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor. By presenting available experimental data, detailed protocols for key behavioral assays, and visualizations of relevant signaling pathways, this document aims to facilitate a comprehensive understanding of Levophacetoperane's preclinical behavioral effects in comparison to other relevant compounds.
Comparative Analysis of Transporter Binding Affinities
Levophacetoperane's mechanism of action involves the competitive inhibition of dopamine (DAT) and norepinephrine (NET) transporters. The following table summarizes the in vitro binding affinities (Ki, in nM) of Levophacetoperane and two comparator compounds, Methylphenidate and Atomoxetine, for these transporters. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |
| Levophacetoperane | 1451[1][2] | 5[1][2] |
| Methylphenidate | 160[3] | 40[3] |
| Atomoxetine | 1451[1][2] | 5[1][2] |
Note: Data for Levophacetoperane and Atomoxetine are derived from studies on human cloned transporters, while Methylphenidate data is from rat brain tissue.
Behavioral Assay Performance: A Comparative Overview
The following tables are structured to present comparative data from key behavioral assays relevant to psychostimulant and antidepressant-like effects. Due to the limited availability of published quantitative behavioral data for Levophacetoperane, these tables currently serve as a template for data presentation. The expected outcomes for Levophacetoperane are hypothesized based on its mechanism of action as a potent norepinephrine and moderate dopamine reuptake inhibitor.
Open Field Test: Locomotor Activity
The Open Field Test is a common assay to assess general locomotor activity and anxiety-like behavior in rodents. Increased locomotor activity is an expected effect of psychostimulant compounds.
| Treatment | Dose (mg/kg) | Total Distance Traveled (meters) | Time in Center Zone (seconds) |
| Vehicle Control | - | Baseline | Baseline |
| Levophacetoperane | Low | Expected Increase | Expected Increase/No Change |
| Medium | Expected Robust Increase | Expected Increase/No Change | |
| High | Expected Robust Increase | Expected Decrease (anxiogenic-like) | |
| Methylphenidate | Therapeutic | Increased | Increased/No Change |
| Atomoxetine | Therapeutic | No Significant Change | No Significant Change |
Elevated Plus Maze: Anxiety-Like Behavior
The Elevated Plus Maze is used to assess anxiety-like behavior. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.
| Treatment | Dose (mg/kg) | Time in Open Arms (seconds) | Open Arm Entries (%) |
| Vehicle Control | - | Baseline | Baseline |
| Levophacetoperane | Low | Expected Increase/No Change | Expected Increase/No Change |
| Medium | Expected No Change/Decrease | Expected No Change/Decrease | |
| High | Expected Decrease | Expected Decrease | |
| Methylphenidate | Low | Increased | Increased |
| Atomoxetine | Therapeutic | Increased | Increased |
Forced Swim Test: Antidepressant-Like Activity
The Forced Swim Test is a widely used assay to screen for antidepressant-like activity. A decrease in immobility time is interpreted as a positive antidepressant-like effect.
| Treatment | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle Control | - | Baseline |
| Levophacetoperane | Therapeutic | Expected Decrease |
| Methylphenidate | Therapeutic | Decrease |
| Atomoxetine | Therapeutic | Decrease |
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below to ensure reproducibility and aid in the critical evaluation of experimental data.
Open Field Test Protocol
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
Apparatus: A square arena (e.g., 50 x 50 x 40 cm) made of a non-reflective material. The floor is divided into a grid of equal squares, with the central squares defined as the "center zone".
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes prior to the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a predetermined duration (typically 5-10 minutes).
-
Record the animal's behavior using an automated video-tracking system.
-
Parameters measured include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Between trials, thoroughly clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.
Elevated Plus Maze Protocol
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). The maze consists of two open arms and two closed arms of equal size, connected by a central platform.
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the test.
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Clean the maze with 70% ethanol between each animal.
Forced Swim Test Protocol
Objective: To assess antidepressant-like activity by measuring the animal's response to an inescapable stressor.
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Pre-test session (Day 1): Place the animal in the cylinder for a 15-minute period. This initial exposure induces a state of behavioral despair in subsequent tests.
-
Test session (Day 2, 24 hours later): Administer the test compound at a predetermined time before the test. Place the animal back into the swim cylinder for a 5-minute session.
-
Record the entire session with a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
After the test, remove the animal, dry it with a towel, and return it to its home cage.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Levophacetoperane and a typical experimental workflow for its behavioral validation.
Caption: A typical experimental workflow for the behavioral validation of Levophacetoperane.
Caption: Simplified Dopamine D1 receptor signaling cascade.[4][5][6][7][8]
Caption: Overview of Norepinephrine's downstream signaling pathways.[9][10][11][12][13][14][15][16][17][18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of methylphenidate treatment during adolescence on norepinephrine transporter function in orbitofrontal cortex in a rat model of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mechanism for Nerve Cell Excitation by Norepinephrine via Alpha-1 Adrenoceptors: Inhibition of Potassium M-Current - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Norepinephrine activates β1-adrenergic receptors at the inner nuclear membrane in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]
- 15. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Potential of Levophacetoperane and Atomoxetine
This guide provides a detailed comparison of Levophacetoperane and Atomoxetine (B1665822), two centrally-acting compounds with distinct therapeutic applications. While both modulate catecholaminergic systems, their pharmacological profiles, approved uses, and therapeutic potentials differ significantly. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comparative overview based on available experimental data.
Overview and Mechanism of Action
Levophacetoperane , also known as Lidépran, is the levorotatory isomer of phacetoperane. It is a psychostimulant that has been used as an antidepressant. Its mechanism of action is primarily attributed to its activity as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI). By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), Levophacetoperane increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic signaling.
Atomoxetine , marketed under the brand name Strattera among others, is a non-stimulant medication primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It is a selective norepinephrine reuptake inhibitor (NRI). Atomoxetine has a high affinity and selectivity for the presynaptic norepinephrine transporter, inhibiting the reuptake of norepinephrine with minimal effect on the dopamine or serotonin (B10506) transporters. This selective action enhances noradrenergic neurotransmission throughout the brain.
Caption: Comparative mechanism of action of Levophacetoperane and Atomoxetine.
Pharmacological Profile
A direct, head-to-head comparison of the pharmacological profiles of Levophacetoperane and Atomoxetine is limited by the scarcity of modern clinical data on Levophacetoperane. However, based on their primary mechanisms, a comparative profile can be constructed.
| Parameter | Levophacetoperane | Atomoxetine |
| Primary Mechanism | Dopamine and Norepinephrine Reuptake Inhibitor (DNRI)[1] | Selective Norepinephrine Reuptake Inhibitor (NRI)[2][3][4] |
| Transporter Affinity | High affinity for DAT and NET[1] | High affinity and selectivity for NET; low affinity for DAT and SERT[4][5] |
| Therapeutic Class | Psychostimulant, Antidepressant[6][7] | Non-stimulant, ADHD medication[3][5] |
| Abuse Potential | Potential for abuse due to dopaminergic action, similar to other stimulants. | Low abuse potential due to lack of significant dopaminergic action in the nucleus accumbens[4][5]. |
| Metabolism | Information on specific metabolizing enzymes is not readily available in recent literature. | Primarily metabolized by the CYP2D6 enzyme[2][4][8]. |
Therapeutic Efficacy and Clinical Applications
Levophacetoperane has historically been used for the treatment of depression and as an anorectic.[6][7] There is also some suggestion of its potential use in narcolepsy as a wakefulness-promoting agent.[6] A recent review suggests that Levophacetoperane (also referred to as NLS-3) could be a safer and more potent alternative to traditional stimulants for patients with ADHD, citing extensive historical clinical use in children and adolescents with fewer side effects compared to other treatments.[7][9]
Atomoxetine is a well-established treatment for ADHD in children, adolescents, and adults.[4] Its efficacy has been demonstrated in numerous clinical trials. A network meta-analysis of ADHD medications found that atomoxetine was superior to placebo in reducing ADHD core symptoms in both children/adolescents and adults.[10] When compared to methylphenidate, another common ADHD medication, atomoxetine showed comparable overall efficacy in some meta-analyses. However, OROS methylphenidate (a long-acting formulation) was found to be more effective than atomoxetine.[11] Some studies also suggest that methylphenidate may be more effective in improving hyperactivity/impulsivity symptoms, while atomoxetine may have a greater impact on anxiety symptoms in children with ADHD.
Side Effect and Tolerability Profile
The side effect profiles of these two drugs are reflective of their mechanisms of action.
-
Levophacetoperane : As a psychostimulant with dopaminergic activity, its side effect profile is expected to be similar to other stimulants like methylphenidate. This could include insomnia, decreased appetite, anxiety, and cardiovascular effects such as increased heart rate and blood pressure. However, some reports suggest a favorable benefit/risk balance compared to other stimulants.[7][9]
-
Atomoxetine : Common side effects include nausea, dry mouth, decreased appetite, and insomnia.[10] Due to its noradrenergic activity, it can also cause increases in blood pressure and heart rate.[4][5] Atomoxetine is generally considered to have a lower risk of abuse and may be a preferred option for patients with a history of substance abuse or co-morbid anxiety.[5]
Experimental Protocols
Detailed experimental protocols for modern clinical trials of Levophacetoperane are not widely available. However, the methodologies used to characterize its basic pharmacological properties would be similar to those used for other reuptake inhibitors.
Experimental Protocol: In Vitro Transporter Binding Assay
-
Objective : To determine the binding affinity of Levophacetoperane and Atomoxetine to dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
Methodology :
-
Preparation of Synaptosomes : Brain tissue (e.g., rat striatum for DAT, hypothalamus for NET, and cortex for SERT) is homogenized in a suitable buffer. The homogenate is then centrifuged to isolate synaptosomes, which are resealed nerve terminals containing the transporters.
-
Radioligand Binding : Synaptosomes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound (Levophacetoperane or Atomoxetine).
-
Separation and Scintillation Counting : The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis : The data are analyzed to determine the inhibition constant (Ki) for each compound at each transporter. A lower Ki value indicates a higher binding affinity.
-
Caption: Workflow for an in vitro transporter binding assay.
Conclusion
Levophacetoperane and Atomoxetine represent two distinct approaches to modulating catecholaminergic neurotransmission for therapeutic benefit. Atomoxetine is a well-characterized, selective NRI with proven efficacy as a non-stimulant treatment for ADHD. Its selectivity for the norepinephrine transporter contributes to its lower abuse potential compared to traditional stimulants.
Levophacetoperane, a DNRI, acts on both dopamine and norepinephrine systems, classifying it as a psychostimulant. While historical data suggests its use as an antidepressant and anorectic, and recent reviews propose its potential as a safer alternative for ADHD, there is a lack of modern, rigorous clinical trial data to fully support these claims and directly compare its efficacy and safety with current standard-of-care treatments like Atomoxetine.
For researchers and drug development professionals, the key differentiating factors are the dual-action mechanism of Levophacetoperane versus the selective action of Atomoxetine, which has significant implications for their therapeutic applications, side effect profiles, and abuse liability. Further investigation into the clinical pharmacology and efficacy of Levophacetoperane is warranted to fully understand its therapeutic potential in the modern context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Get The Most Prescribed Generic Medications FREE! [freerx.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levophacetoperane - Wikipedia [en.wikipedia.org]
- 7. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Comparative efficacy and tolerability of medications for attention-deficit hyperactivity disorder in children, adolescents, and adults: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative efficacy of methylphenidate and atomoxetine in the treatment of attention deficit hyperactivity disorder in children and adolescents: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
In-Vivo Validation of Levophacetoperane's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vivo validated mechanism of action of Levophacetoperane against its primary therapeutic alternatives, Methylphenidate and Amphetamine. The information is intended to support research and development efforts in the field of psychostimulants and treatments for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD). While in-vivo studies on Levophacetoperane have been conducted, specific quantitative data from these studies are not widely available in peer-reviewed literature. This guide, therefore, presents a qualitative comparison based on existing knowledge and outlines the standard experimental protocols used for in-vivo validation.
Comparative Mechanism of Action
Levophacetoperane, a psychostimulant developed in the 1950s, is the (R,R) enantiomer of phacetoperane and a reverse ester of methylphenidate.[1][2] Its primary mechanism of action is the competitive inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake.[3] This action increases the extracellular concentrations of these key neurotransmitters in the brain, which is believed to underpin its therapeutic effects. Historical data suggests that Levophacetoperane may have a favorable benefit/risk profile compared to other stimulants.[1][2]
In comparison, Methylphenidate and Amphetamine, two of the most widely prescribed stimulants, exert their effects through related but distinct mechanisms.
Table 1: Comparison of In-Vivo Mechanisms of Action
| Feature | Levophacetoperane | Methylphenidate | Amphetamine |
| Primary Mechanism | Dopamine and Norepinephrine Reuptake Inhibitor (DNRI)[3] | Dopamine and Norepinephrine Reuptake Inhibitor (DNRI)[4][5][6][7][8] | Dopamine and Norepinephrine Releasing Agent and Reuptake Inhibitor[9][10][11] |
| Action on Transporters | Competitive inhibitor of Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[3] | Blocks DAT and NET[4][5][6][7][8] | Inhibits and reverses DAT and NET, leading to neurotransmitter efflux[9][10][11] |
| Vesicular Monoamine Transporter 2 (VMAT-2) | No reported significant effect. | May cause redistribution of VMAT-2.[9] | Inhibits VMAT-2, leading to increased cytosolic dopamine and subsequent release.[9][10] |
| Monoamine Oxidase (MAO) | No reported significant effect. | No significant direct inhibition. | Inhibits MAO activity, reducing the breakdown of dopamine and norepinephrine.[9][10] |
Signaling Pathway
The therapeutic effects of Levophacetoperane and its comparators are mediated through the modulation of dopaminergic and noradrenergic signaling pathways in the brain. By blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, these drugs enhance neurotransmission.
Signaling pathway of Levophacetoperane and comparators.
Experimental Protocols for In-Vivo Validation
The following are detailed methodologies for key in-vivo experiments used to validate the mechanism of action of compounds like Levophacetoperane.
In-Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels
This technique allows for the direct measurement of neurotransmitter concentrations in specific brain regions of freely moving animals.[12][13]
Objective: To determine the effect of Levophacetoperane on extracellular levels of dopamine and norepinephrine in brain regions implicated in ADHD, such as the prefrontal cortex and striatum.
Experimental Workflow:
Workflow for in-vivo microdialysis experiment.
Detailed Steps:
-
Animal Model: Male Sprague-Dawley rats are typically used. They are housed individually and allowed to acclimate to the facility for at least one week before surgery.
-
Stereotaxic Surgery: Animals are anesthetized, and a guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens). Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is connected to a syringe pump for continuous perfusion with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution. A baseline is established by collecting several samples before drug administration.
-
Drug Administration: Levophacetoperane, a comparator drug (Methylphenidate or Amphetamine), or a vehicle control is administered (e.g., intraperitoneally).
-
Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of dopamine, norepinephrine, and their metabolites.
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels for each animal. Statistical analysis is performed to compare the effects of the different treatments.
In-Vivo Transporter Occupancy Studies using Positron Emission Tomography (PET)
PET imaging allows for the non-invasive quantification of transporter occupancy by a drug in the living brain.
Objective: To determine the in-vivo potency and selectivity of Levophacetoperane for the dopamine transporter (DAT) and norepinephrine transporter (NET).
Experimental Workflow:
Workflow for in-vivo transporter occupancy study.
Detailed Steps:
-
Animal Model: Non-human primates are often used for PET imaging studies due to their brain structure being more similar to humans.
-
Radioligand: A specific radioligand that binds with high affinity to the transporter of interest is selected (e.g., [¹¹C]PE2I for DAT).
-
Baseline Scan: A baseline PET scan is performed by injecting the radioligand and imaging its distribution in the brain. This provides a measure of the baseline transporter density.
-
Drug Administration: Increasing doses of Levophacetoperane are administered to the animal.
-
Post-Drug Scans: Following each dose of Levophacetoperane, a subsequent PET scan is performed with the same radioligand.
-
Image Analysis: The PET images are reconstructed, and regions of interest (ROIs) corresponding to specific brain areas (e.g., striatum for DAT) are defined. The binding potential (BP) of the radioligand in these regions is calculated for each scan.
-
Occupancy Calculation: The percentage of transporter occupancy for each dose of Levophacetoperane is calculated by comparing the reduction in radioligand binding potential after drug administration to the baseline scan. This allows for the determination of the in-vivo IC50 value.
Conclusion
Levophacetoperane presents a mechanism of action centered on the inhibition of dopamine and norepinephrine reuptake, similar to Methylphenidate but distinct from the multi-faceted mechanism of Amphetamine. While historical and preclinical data suggest its potential as a psychostimulant with a favorable safety profile, a comprehensive in-vivo validation in the public domain with quantitative data is needed for a complete comparative assessment. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to generate such crucial data, providing a framework for future research and development in this area.
References
- 1. Access to documents | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 3. SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Product information: Reference documents and guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 6. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of locomotor activity in the rat: parallelism index, a new measure of locomotor exploratory pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grad.rutgers.edu [grad.rutgers.edu]
- 10. Download medicine data | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Effects of L-dopa on extracellular dopamine in striatum of normal and 6-hydroxydopamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Levophacetoperane Enantiomers: A Methodological Overview
This guide, therefore, provides a comprehensive overview of the established methodologies for conducting such comparative binding affinity studies, which are crucial for understanding the stereoselectivity of drug action on monoamine transporters. The protocols outlined below are standard in the field and would be the basis for any experimental comparison of the Levophacetoperane enantiomers.
Principles of Stereoselective Binding to Monoamine Transporters
Enantiomers of a chiral drug can exhibit significantly different pharmacological properties. This stereoselectivity arises from the three-dimensional nature of drug-receptor and drug-transporter interactions. The binding pockets of targets such as DAT, NET, and SERT are chiral environments, meaning they can differentiate between the spatial arrangements of atoms in the enantiomers of a ligand.
One enantiomer may bind with high affinity and act as a potent inhibitor of the transporter, while the other may have significantly lower affinity or even interact with different targets, potentially leading to off-target effects. Therefore, characterizing the binding affinity of individual enantiomers is a critical step in drug development to identify the eutomer (the more active enantiomer) and understand the overall pharmacological profile of a racemic mixture.
Data Presentation: A Template for Comparative Analysis
To facilitate a clear comparison of the binding affinities of Levophacetoperane enantiomers, the following table structure is recommended for presenting experimental data. The data would be populated with the inhibition constants (Kᵢ) or the half-maximal inhibitory concentrations (IC₅₀) derived from in vitro binding assays.
| Enantiomer | Dopamine (B1211576) Transporter (DAT) | Norepinephrine (B1679862) Transporter (NET) | Serotonin (B10506) Transporter (SERT) |
| Kᵢ (nM) | Kᵢ (nM) | Kᵢ (nM) | |
| Levophacetoperane | Data not available | Data not available | Data not available |
| Dextrophacetoperane | Data not available | Data not available | Data not available |
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the ability of a test compound (an unlabeled "competitor") to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target.
Membrane Preparation
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are cultured and stably transfected to express the human dopamine, norepinephrine, or serotonin transporter.
-
Cell Lysis: The cultured cells are harvested and suspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.
-
Homogenization: The cell suspension is homogenized using a Dounce or Polytron homogenizer to disrupt the cell membranes.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh buffer and then resuspended. The protein concentration is determined, and the membrane preparations are stored at -80°C until use.
Competitive Radioligand Binding Assay
This protocol is designed for a 96-well plate format.
-
Reagent Preparation:
-
Assay Buffer: A buffer appropriate for the specific transporter is used (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand: A specific radioligand for each transporter is selected (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT). The radioligand is diluted in assay buffer to a concentration near its Kₑ value.
-
Competitors: Serial dilutions of Levophacetoperane, Dextrophacetoperane, and a known reference inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET, Paroxetine for SERT) are prepared in the assay buffer.
-
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of the membrane preparation are added to the wells.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a non-radiolabeled reference inhibitor, 50 µL of radioligand, and 100 µL of the membrane preparation are added to the wells. This determines the amount of radioligand that binds non-specifically to the membranes and filter.
-
Competitive Binding: 50 µL of each concentration of the test enantiomers (or reference compound), 50 µL of radioligand, and 100 µL of the membrane preparation are added to the wells.
-
-
Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer.
-
Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve.
-
Kᵢ Calculation: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.
Mandatory Visualization
Caption: Workflow for a competitive radioligand binding assay.
Safety Operating Guide
Safe Disposal of Levophacetoperane Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Levophacetoperane hydrochloride, ensuring compliance and minimizing risk.
While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet, adherence to proper disposal protocols is still necessary to maintain a safe laboratory environment.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 23257-56-9[1][2] |
| Molecular Formula | C₁₄H₂₀ClNO₂[1] |
| Molecular Weight | 269.77 g/mol [1] |
Personal Protective Equipment (PPE) for Safe Handling
Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment to prevent accidental exposure.
| PPE Category | Recommendation |
| Eye/Face Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves.[1] |
| Skin and Body Protection | Impervious clothing.[1] |
| Respiratory Protection | Suitable respirator.[1] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound. This process is designed to be straightforward while ensuring safety and environmental diligence.
-
Absorb Solutions : For solutions of this compound, absorb the liquid with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate Surfaces : Thoroughly decontaminate any surfaces and equipment that have come into contact with the chemical by scrubbing them with alcohol.[1]
-
Containment : Place the absorbed material and any contaminated cleaning materials into a suitable, sealed container.
-
Disposal : Dispose of the container with the contaminated material in accordance with all applicable federal, state, and local regulations. While not classified as hazardous, it should be disposed of through an approved waste disposal plant.[3]
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Workflow for this compound Disposal.
First Aid Measures in Case of Exposure
In the event of accidental exposure, the following first aid measures should be taken immediately.
-
Eye Contact : Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[1]
-
Skin Contact : Rinse the affected skin area thoroughly with large amounts of water and remove any contaminated clothing. A physician should be consulted.[1]
-
Inhalation : Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion : Wash out the mouth with water. Do not induce vomiting and call a physician for guidance.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
